molecular formula C9H5ClN2 B2381970 5-Chloro-1H-indole-6-carbonitrile CAS No. 1427359-26-9

5-Chloro-1H-indole-6-carbonitrile

Cat. No.: B2381970
CAS No.: 1427359-26-9
M. Wt: 176.6
InChI Key: LLOHWURGVUMHRI-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-6-carbonitrile (: 1427359-26-9) is an indole-based chemical compound with the molecular formula C 9 H 5 ClN 2 and a molecular weight of 176.60 . This compound serves as a versatile chemical building block and key synthetic intermediate for researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in the development of anticancer agents . Recent scientific literature highlights that 5-chloro-indole derivatives are of significant interest in the design and synthesis of novel compounds evaluated as potent inhibitors of mutant EGFR and BRAF V600E pathways, which are over-activated in various malignancies such as melanoma and lung cancer . These derivatives demonstrate potent antiproliferative activity against a panel of cancer cell lines, positioning this compound as a valuable precursor for researchers developing multi-targeted anticancer therapies . Handling and Storage: To maintain stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Safety data indicates the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet for comprehensive handling and risk management information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHWURGVUMHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1H-indole-6-carbonitrile: A Core Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-indole-6-carbonitrile is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the field of drug discovery. Its structural features make it a valuable building block, especially in the burgeoning area of targeted protein degradation. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and outlines its emerging role in the development of novel therapeutic agents.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. To date, experimental data for properties such as melting and boiling points have not been publicly reported.

PropertyValueSource
Molecular Formula C₉H₅ClN₂[1][2]
Molecular Weight 176.602 g/mol [1]
CAS Number 1427359-26-9[1]
Appearance Solid (Typical)[3]
Color White to off-white (Typical)[3]
Purity ≥97%[1]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform.[3]
Storage Room temperature[1]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in peer-reviewed literature. However, predicted spectral data and information from suppliers can provide valuable insights. Commercial suppliers may offer access to NMR, HPLC, LC-MS, and UPLC data upon request.[4]

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺177.02141
[M+Na]⁺199.00335
[M-H]⁻175.00685
[M]⁺176.01358
[M]⁻176.01468
(Data predicted using computational models)[2]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis could potentially begin from a suitably substituted chlorophenyl precursor, followed by the introduction of a nitrogen-containing group and subsequent cyclization to form the indole ring. The nitrile group could be introduced either before or after the indole formation.

G A Substituted Chlorophenyl Precursor B Nitration/Amination A->B Step 1 C Indole Ring Formation B->C Step 2 D Introduction of Nitrile Group C->D Step 3 E This compound D->E Final Product

Figure 1. Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

Role as a Protein Degrader Building Block

This compound is categorized as a "Protein Degrader Building Block".[1] This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Targeted Protein Degradation Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge between the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. A polyubiquitin chain marks the target protein for degradation by the 26S proteasome.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (containing 5-Chloro-1H- indole-6-carbonitrile) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 2. Signaling pathway of PROTAC-induced targeted protein degradation.

While the specific E3 ligase that this compound-based PROTACs might recruit is not yet defined in the literature, indole scaffolds are known to be versatile binders. The development of ligands for E3 ligases is a critical area of research in targeted protein degradation.[5][6][7][8][9] The unique electronic and steric properties of this compound may allow for the development of novel E3 ligase ligands with high affinity and selectivity.

Conclusion

This compound represents a promising molecular scaffold for the development of innovative therapeutics, particularly in the realm of targeted protein degradation. While comprehensive experimental data is still emerging, its classification as a protein degrader building block highlights its potential for constructing novel PROTACs. Further research into its synthesis, reactivity, and biological targets will be crucial in unlocking its full therapeutic potential and advancing the field of drug discovery.

References

A Technical Guide to the Synthesis and Discovery of Novel Indole Carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a wide range of diseases, including cancer, diabetes, and infectious diseases.[3][4] The incorporation of a carbonitrile (-C≡N) group onto the indole ring introduces a versatile functional handle that can act as a hydrogen bond acceptor, a reactive center for further chemical transformations, and a bioisostere for other functional groups.[5] This guide provides an in-depth overview of modern synthetic strategies for creating novel indole carbonitriles and highlights recent discoveries in their application as potent therapeutic agents.

Synthesis of Novel Indole Carbonitriles

The synthesis of indole carbonitriles can be broadly categorized into two approaches: construction of the indole ring already bearing a cyano group, or introduction of the cyano group onto a pre-formed indole scaffold. Modern methodologies often focus on the latter, employing robust and versatile reactions like palladium-catalyzed cross-couplings to functionalize the indole core.

A common and effective strategy involves a multi-step sequence starting from readily available indole carboxamides. This process typically includes the dehydration of the amide to form the nitrile, followed by functionalization at various positions on the indole ring. Palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings are particularly powerful for introducing a diverse range of substituents, enabling the creation of extensive chemical libraries for drug screening.[6][7]

G start Indole-2-carboxamide step1 Dehydration (e.g., POCl3) start->step1 intermediate1 1H-Indole-2-carbonitrile step1->intermediate1 step2 N-Alkylation (e.g., Propargyl Bromide, NaH) intermediate1->step2 step3 C3-Iodination (e.g., I2, KOH) intermediate1->step3 intermediate2 N-Alkylated Indole-2-carbonitrile step2->intermediate2 step4 Palladium-Catalyzed Cross-Coupling (Sonogashira, Suzuki, etc.) intermediate2->step4 intermediate3 3-Iodo-indole-2-carbonitrile step3->intermediate3 intermediate3->step4 final_product Polysubstituted Indole-2-carbonitriles step4->final_product

General workflow for synthesis of polysubstituted indole-2-carbonitriles.

The table below summarizes the synthesis of various functionalized 1H-indole-2-carbonitriles, demonstrating the efficiency of cross-coupling reactions.[5]

Compound Synthetic Reaction Substituents Yield (%)
5d Sonogashira CouplingN-propargyl, 2-cyanophenyl64%[5]
5a Sonogashira CouplingN-propargyl, Phenyl90%[5]
5f Sonogashira CouplingN-propargyl, 4-ethynylphenyl78%[5]
7a N-BenzylationH92%[5]
7b N-Benzylation5-Methoxy71%[5]

Discovery of Indole Carbonitriles as Therapeutic Agents

The structural diversity achievable through modern synthetic methods has led to the discovery of indole carbonitriles with potent and selective biological activities. These compounds have emerged as promising candidates for treating complex diseases like diabetes and cancer.

Anti-Diabetic Agents

A series of novel indole-pyridine carbonitriles were synthesized via a one-pot multicomponent reaction and evaluated for their potential as anti-diabetic agents.[8][9] Several derivatives exhibited potent inhibitory activity against α-glucosidase and α-amylase, key enzymes involved in carbohydrate metabolism. The inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.

Compound α-Glucosidase IC₅₀ (µM) α-Amylase IC₅₀ (µM)
1 1.30 ± 0.011.70 ± 0.02
2 1.50 ± 0.011.90 ± 0.01
4 2.10 ± 0.022.30 ± 0.02
5 2.50 ± 0.012.60 ± 0.01
7 3.10 ± 0.033.30 ± 0.01
Acarbose (Standard) 14.50 ± 0.11-
Data sourced from Solangi et al., 2023.[8][9]
Anti-Cancer Agents: TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by chromosomal rearrangements leading to NTRK gene fusions, act as oncogenic drivers in a wide range of cancers.[10] This has made TRK a prime target for cancer therapy. Through a structure-based drug design approach, a novel 1H-indole-3-carbonitrile derivative, designated C11 , was identified as a highly potent TRK inhibitor.[10]

Compound C11 demonstrated significant anti-proliferative effects against TRK-dependent cancer cell lines.[10] Mechanistic studies revealed that it induces cancer cell death by arresting the cell cycle, triggering apoptosis, and inhibiting the TRK signaling pathway by reducing the levels of phosphorylated TRK.[10]

Parameter Result
Km-12 Cell Line IC₅₀ 2.1 nM
Plasma Stability (t₁/₂) > 480 min
Liver Microsomal Stability (t₁/₂) 38.9 min
Oral Bioavailability 15.2%
Data sourced from Dong et al., 2024.[10]

The signaling pathway initiated by oncogenic TRK fusions involves dimerization and autophosphorylation of the receptor, which subsequently activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration. Potent inhibitors like compound C11 block this initial phosphorylation step, effectively shutting down these pro-cancerous signals.

G TRK Oncogenic NTRK Fusion Protein pTRK Dimerization & Autophosphorylation (pTRK) TRK->pTRK RAS RAS/RAF/MEK/ERK Pathway pTRK->RAS PI3K PI3K/AKT/mTOR Pathway pTRK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Indole Carbonitrile Inhibitor (C11) Inhibitor->pTRK

Inhibition of the TRK signaling pathway by an indole carbonitrile derivative.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the advancement of chemical and pharmacological research. Below are representative protocols for the synthesis of key indole carbonitrile intermediates and derivatives.

Protocol 1: General Procedure for the Synthesis of 1H-Indole-2-carbonitriles (3a-d)[5]

To a solution of the corresponding 1H-indole-2-carboxamide (4.0 g, 1.0 equiv.) in dry chloroform (CHCl₃), phosphorus(V) oxychloride (POCl₃, 4.0 equiv.) is added. The reaction mixture is heated to reflux and stirred for 3 hours. After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (80:20) eluent to afford the desired 1H-indole-2-carbonitrile.

  • 1H-Indole-2-carbonitrile (3a): Yellow solid, 79% yield.[5]

Protocol 2: General Procedure for Sonogashira Cross-Coupling (5a-f)[5]

A dried Schlenk tube is charged with the N-propargyl-1H-indole-2-carbonitrile derivative (1.0 equiv.), the corresponding aryl iodide (1.3 equiv.), copper(I) iodide (CuI, 10 mol%), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 10 mol%). The tube is evacuated and backfilled with argon. Anhydrous dimethylformamide (DMF) and triethylamine (Et₃N, 3.0 equiv.) are added via syringe. The reaction mixture is stirred at room temperature overnight. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the final coupled product.

  • 1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile (5d): Yellow solid, 64% yield.[5]

Protocol 3: Synthesis of Indole-3-carbonitrile[11]

A mixture of indole-3-carboxaldehyde (1.44 g, 0.0099 mole), diammonium hydrogen phosphate (7.0 g, 0.053 mole), 1-nitropropane (30 mL, 0.34 mole), and glacial acetic acid (10 mL) is heated to reflux for 12.5 hours. The volatile components are removed under reduced pressure. An excess of water is added to the dark residue, causing the crude indole-3-carbonitrile to precipitate. The solid is collected by filtration and dried under reduced pressure to yield the product. For further purification, the product can be recrystallized from an acetone-hexane mixture with decolorizing carbon or sublimed under vacuum.

  • Crude Yield: 85–95%.[11]

  • Purified Yield: 48–63%.[11]

Conclusion

Indole carbonitriles represent a versatile and highly valuable class of molecules in the field of drug discovery. As demonstrated, modern synthetic strategies, particularly those employing palladium-catalyzed cross-coupling reactions, provide efficient access to a vast chemical space of polysubstituted indole derivatives. The successful identification of potent indole carbonitrile-based inhibitors for targets such as α-glucosidase and Tropomyosin Receptor Kinase highlights the therapeutic potential of this scaffold. The continued exploration of this chemical class, aided by structure-based design and advanced synthetic methodologies, is poised to deliver the next generation of innovative medicines for a variety of human diseases.

References

Physicochemical Characteristics of 5-Chloroindole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-chloroindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a vital resource for researchers in the field.

Core Physicochemical Data

The physicochemical properties of 5-chloroindole and its derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key parameters such as melting point, lipophilicity (logP), acid dissociation constant (pKa), and solubility dictate a compound's behavior in biological systems.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. For 5-chloroindole derivatives, the melting point can vary significantly with substitution.

CompoundSubstituent(s)Melting Point (°C)
5-Chloroindole-69-71[1][2]
5-Chloroindole-3-carboxaldehyde3-CHO213-216
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid3-CH2NH(CH2)2Ph, 2-COOH192-193[3]
5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid3-CH2NH(CH2)2(4-pyrrolidin-1-yl-Ph), 2-COOH189-190[3]
Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate3-CH2NH(CH2)2(4-pyrrolidin-1-yl-Ph), 2-COOEt173-175[3]
Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate3-CH2NH(CH2)2(4-(2-methylpyrrolidin-1-yl)-Ph), 2-COOEt158-160[3]
7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-oneFused pyrrolone at 3,4-position, N-phenethyl245-247[3]
Lipophilicity (logP)
CompoundLogP (Experimental/Predicted)Method
5-Chloroindole2.9 (Computed)XLogP3
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivative (3a)4.23 (in silico)SwissADME
Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b)4.65 (in silico)SwissADME
Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3c)4.82 (in silico)SwissADME
Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3d)4.78 (in silico)SwissADME
Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e)4.82 (in silico)SwissADME
Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. For indole derivatives, the pKa of the N-H proton is a key determinant of its ionization state at physiological pH, which influences its solubility and ability to interact with biological targets.

CompoundpKa (Predicted)
5-Chloroindole16.09 ± 0.30[1]
Solubility

Solubility is a crucial factor for drug delivery and bioavailability. The parent 5-chloroindole is reported to be soluble in alcohol but insoluble in water.[1][4] The solubility of its derivatives will be highly dependent on the nature of their substituents.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail the standard experimental protocols for measuring logP and pKa.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of the partition coefficient (logP).

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Detailed Methodology:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A stock solution of the 5-chloroindole derivative is prepared in either water-saturated n-octanol or n-octanol-saturated water, depending on its solubility.

  • Partitioning: A known volume of the stock solution is added to a flask containing a known volume of the other solvent. The flask is then sealed and shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in water])

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Detailed Methodology:

  • Instrument Calibration: The pH meter is calibrated using standard buffer solutions of known pH.

  • Sample Preparation: A solution of the 5-chloroindole derivative is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of HCl or NaOH, added in small increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is ionized. This can be determined from the half-equivalence point on the titration curve. For more complex molecules, derivative plots of the titration curve can be used to accurately identify the equivalence points.

Biological Activity and Signaling Pathways

Certain 5-chloroindole derivatives have been identified as potent inhibitors of the EGFR/BRAF signaling pathway, which is a critical pathway in many cancers.[3]

EGFR/BRAF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and BRAF are key components of the RAS/RAF/MEK/ERK signaling cascade, which plays a central role in regulating cell proliferation, survival, and differentiation.[5][6][7] Mutations in EGFR or BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumorigenesis.[6]

EGFR_BRAF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Chloroindole 5-Chloroindole Derivatives Chloroindole->BRAF Inhibits Experimental_Workflow Synthesis Synthesis of 5-Chloroindole Derivative Purification Purification and Structural Elucidation (NMR, MS, etc.) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility LogP LogP Determination (Shake-Flask) Purification->LogP pKa pKa Determination (Potentiometric Titration) Purification->pKa Bioactivity Biological Activity Screening Solubility->Bioactivity LogP->Bioactivity pKa->Bioactivity ADME In silico/In vitro ADME Profiling Bioactivity->ADME Lead Lead Optimization ADME->Lead

References

Spectroscopic Data Interpretation for 5-Chloro-1H-indole-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data for 5-Chloro-1H-indole-6-carbonitrile could not be located. This guide will therefore focus on the predicted spectroscopic characteristics of the molecule and provide a framework for interpretation based on data from closely related analogs. This information is intended to assist researchers in the putative identification of this compound and to guide future experimental work.

Chemical Structure and Predicted Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅ClN₂. Its structure consists of a bicyclic indole core, chlorinated at the 5-position and substituted with a nitrile group at the 6-position.

Figure 1: Chemical structure of this compound with atom numbering.

Predicted Spectroscopic Data

While experimental data is unavailable, predicted values can offer initial guidance.

Mass Spectrometry

Based on its molecular formula, the predicted mass spectral data for this compound is presented in Table 1. The presence of a chlorine atom should result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Adduct Predicted m/z
[M+H]⁺177.0214
[M+Na]⁺199.0033
[M-H]⁻175.0068
[M]⁺176.0135
Table 1: Predicted m/z values for various adducts of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting precise NMR chemical shifts is challenging without experimental validation. However, general regions for the proton (¹H) and carbon (¹³C) signals can be anticipated based on the electronic environment of the nuclei in the molecule.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show signals corresponding to the five protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrile substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity
N-H> 10.0Broad singlet
H27.5 - 7.8Triplet or Doublet of doublets
H36.6 - 6.9Triplet or Doublet of doublets
H4~ 7.8Singlet
H7~ 7.6Singlet
Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C2125 - 130
C3100 - 105
C3a128 - 132
C4120 - 125
C5125 - 130
C6115 - 120
C7110 - 115
C7a135 - 140
CN117 - 122
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch3300 - 3500Medium, Sharp
C≡N stretch (nitrile)2220 - 2260Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-H stretch (aromatic)3000 - 3100Medium
C-Cl stretch600 - 800Strong
Table 4: Predicted IR absorption frequencies for this compound.

Experimental Protocols

To obtain the necessary spectroscopic data, the following general experimental protocols are recommended.

Sample Preparation

A high-purity sample of this compound should be obtained or synthesized. For NMR analysis, the sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL. For IR spectroscopy, the sample can be analyzed as a solid (KBr pellet or ATR) or as a solution. For mass spectrometry, the sample should be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

NMR Spectroscopy

¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation instrument NMR Spectrometer Setup prep->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis processing->analysis

Figure 2: A general workflow for NMR data acquisition and analysis.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Infrared Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectral range should typically be from 4000 to 400 cm⁻¹.

Data Interpretation Strategy

A systematic approach is crucial for the accurate interpretation of spectroscopic data.

G cluster_interpretation Spectroscopic Data Interpretation Logic ms Mass Spectrum (Molecular Weight, Isotope Pattern) structure Proposed Structure ms->structure ir IR Spectrum (Functional Groups) ir->structure nmr_h1 ¹H NMR (Proton Environment, Connectivity) nmr_h1->structure nmr_c13 ¹³C NMR (Carbon Skeleton) nmr_c13->structure

Figure 3: Logical relationship for spectroscopic data interpretation leading to structure elucidation.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a predictive framework for its characterization. The tabulated predicted data and outlined experimental protocols are intended to serve as a valuable resource for researchers working on the synthesis and identification of this and related compounds. The acquisition and publication of experimental data for this compound would be a significant contribution to the chemical research community.

The Architectural Versatility of Substituted Indole Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The indole nucleus, a privileged scaffold in medicinal chemistry, represents a cornerstone in the development of therapeutic agents across a multitude of disease areas.[1][2] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, alkaloids, and essential biomolecules like tryptophan and serotonin.[3] Its unique structural and electronic properties allow for extensive substitution, creating a vast chemical space for derivatives with diverse and potent biological activities. These activities range from anticancer and antimicrobial to antiviral, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of substituted indole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activities

Substituted indoles have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer types through diverse mechanisms of action.[5][6] Several indole-based drugs, such as panobinostat and sunitinib, have received FDA approval for clinical use.[6] The primary mechanisms include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of programmed cell death (apoptosis).[5][7][8]

Key Mechanisms of Action
  • Tubulin Polymerization Inhibition: Certain indole derivatives, much like the natural vinca alkaloids, interfere with microtubule function.[5] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][5]

  • Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. Indole scaffolds serve as a foundation for designing potent inhibitors of kinases such as Epidermal Growth Factor Receptors (EGFR), which are involved in cell proliferation and survival.[8]

  • Induction of Apoptosis: Indole derivatives can trigger apoptosis through various signaling cascades. This includes the activation of pro-apoptotic proteins like Bax and p53 and the modulation of pathways such as MAPK and PI3K/Akt/mTOR, which are central regulators of cell survival and death.[5][9][10]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell Line(s)IC50 Value (µM)Mechanism of ActionReference(s)
2-carbomethoxy-3-arylindole (R=OMe, R1=CF3)CEM, RS4 (Leukemia)0.20 - 0.30Tubulin Polymerization Inhibition, DNA Damage, Apoptosis[5]
Indole-3-carbinolH1299 (Lung)449.5ROS Induction, Apoptosis[5]
Methoxy-substituted indole curcumin derivativeHeLa (Cervical)4Not specified[3]
Methoxy-substituted indole curcumin derivativeHep-2 (Laryngeal)12Not specified[3]
Methoxy-substituted indole curcumin derivativeA549 (Lung)15Not specified[3]

Signaling Pathway Visualization

anticancer_pathway cluster_0 Indole Derivative Action cluster_1 Cellular Signaling Cascade Indole Substituted Indole Derivative PI3K PI3K Indole->PI3K Inhibition Akt Akt Indole->Akt NFkB NF-κB Indole->NFkB PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB mTOR->NFkB Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: PI3K/Akt/mTOR/NF-κB pathway inhibition by indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Substituted indole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Antimicrobial Activities

Indole derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The inclusion of moieties such as 1,2,4-triazole and 1,3,4-thiadiazole on the indole scaffold has been shown to enhance this activity.[11]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference(s)
Indole-thiadiazole (2h)Staphylococcus aureus6.25[11]
Indole-triazole (3d)Staphylococcus aureus6.25[11]
Indole derivative (1b)Candida krusei3.125[11]
Indole derivative (3d)Candida krusei3.125[11]
Indole DKPs (3b, 3c)S. aureus, B. subtilis, P. aeruginosa, E. coli0.94 - 3.87 µM[13]

Experimental Workflow Visualization

antimicrobial_workflow start Start: Prepare Indole Compound Stock Solutions prepare_plates Prepare 96-well plates with serial dilutions of compounds in broth medium start->prepare_plates inoculate Inoculate wells with standardized microbial suspension prepare_plates->inoculate incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to assess growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Report MIC values determine_mic->end

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of a microorganism with serial dilutions of the agent in a liquid medium. The MIC is the lowest concentration that prevents visible growth.

Materials:

  • Bacterial or fungal strains

  • Substituted indole compounds

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microbe, no drug) and negative control (broth, no microbe)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the indole compounds directly in the 96-well plates using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Result Interpretation: After incubation, examine the plates for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Antiviral Activities

The indole scaffold is a key pharmacophore in the synthesis of potent antiviral agents.[14] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, Dengue virus (DENV), Zika virus (ZIKV), and coronaviruses.[3][15] The mechanisms of action are varied and can involve inhibiting viral entry, replication, or the function of essential viral enzymes.[14][15]

Quantitative Data: Antiviral Activity
Compound/DerivativeVirusCell LineEC50/IC50 ValueCC50 ValueReference(s)
Indole-3-yl analog (43)HIV-1-EC50 = 4.0 nM>200 µM[14]
Tetrahydroindole (3)HCV (gt 2a)-EC50 = 2.6 µM>109.9 µM[14]
Indole-triazole (97)Influenza A (IAV)-IC50 = 1.34 µM>100 µM[3]
Indole-2-carboxylate (8f)Coxsackie B3-SI = 17.1-[16]
Indole-2-carboxylate (14f)Influenza A-IC50 = 7.53 µmol/LSI = 12.1[16]
Umifenovir (Arbidol)SARS-CoV-2-IC50 = 4.11 µM-[17]

SI = Selectivity Index (CC50/IC50)

Visualization: Targets in the Viral Life Cycle

antiviral_targets cluster_cell Viral Life Cycle Stages Virus Virus Particle Attachment 1. Attachment & Entry Virus->Attachment HostCell Host Cell Uncoating 2. Uncoating Attachment->Uncoating Replication 3. RNA/DNA Replication Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Release->Virus New Virions Indole Indole Derivatives Targeting Stages Indole->Attachment Indole->Replication Indole->Release

Caption: Potential targets of indole derivatives in the viral life cycle.

Experimental Protocol: Plaque Reduction Assay

Principle: This assay quantifies the reduction in infectious virus particles after treatment with an antiviral compound. A confluent monolayer of host cells is infected with a known amount of virus. An overlay medium (e.g., containing agarose) is added to restrict virus spread to adjacent cells, resulting in localized zones of cell death (plaques). The number of plaques is proportional to the number of infectious virus particles.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock with a known titer

  • Substituted indole compounds

  • 6-well or 12-well plates

  • Infection medium (e.g., serum-free MEM)

  • Overlay medium (e.g., MEM with 1% low-melting-point agarose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Treatment: Prepare serial dilutions of the indole compound. Pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with the compound dilutions for 1 hour at 37°C.

  • Infection: Wash the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and add 2-3 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Fixing and Staining: Fix the cells with formaldehyde and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.

Anti-inflammatory Activities

Indole derivatives, including the well-known NSAID indomethacin, are potent anti-inflammatory agents.[3] Their mechanisms involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB, which regulates the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][18][19] More recent research has also implicated indole derivatives as inhibitors of the cGAS-STING pathway, which is involved in autoinflammatory diseases.[20]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeAssayResultReference(s)
Indole derivative (S7)Carrageenan-induced paw edema (3h)63.69% inhibition[21]
Indole derivative (S14)Carrageenan-induced paw edema (3h)62.69% inhibition[21]
Indole derivative (4dc)STING inhibition (RAW-Lucia™ ISG cells)IC50 = 0.14 µM[20]
Indole derivative (4dc)STING inhibition (THP1-Dual™ cells)IC50 = 0.39 µM[20]
Indole-2-formamide (13b)Inhibition of NO, IL-6, TNF-α releaseMost potent in series[18]

Signaling Pathway Visualization

antiinflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Indole Indole Derivative Indole->IKK Inhibition Indole->NFkB Inhibition of translocation

Caption: Inhibition of the NF-κB inflammatory pathway by indole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Principle: This is a standard in vivo model for evaluating acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Materials:

  • Wistar rats or Swiss albino mice

  • Substituted indole compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin)

  • Plebismometer or digital calipers

Procedure:

  • Animal Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Compound Administration: Administer the test indole compounds and the reference drug orally or via intraperitoneal injection. The control group receives only the vehicle.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plebismometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Neuroprotective Activities

Indole-based compounds, including natural metabolites like melatonin, exhibit significant neuroprotective properties, making them attractive candidates for treating neurodegenerative diseases.[22][23] Their mechanisms of action are multi-faceted and include potent antioxidant effects, modulation of neuroprotective signaling pathways, and interference with the aggregation of misfolded proteins like amyloid-beta (Aβ).[24][25]

Key Mechanisms of Action
  • Antioxidant Activity: Indole derivatives can directly scavenge reactive oxygen species (ROS) and enhance the body's endogenous antioxidant defenses, protecting neuronal cells from oxidative damage, which is a key factor in neurodegeneration.[23][24][25]

  • Modulation of Signaling Pathways: Compounds like Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate pro-survival pathways such as the TrkB/Akt and Nrf2-ARE pathways, which promote neuronal survival and defense against oxidative stress.[22]

  • Anti-Aggregation Properties: Certain indole derivatives have been shown to interfere with the fibrillation process of amyloid peptides, promoting their disaggregation and reducing the neurotoxicity associated with protein plaques in conditions like Alzheimer's disease.[25]

Quantitative Data: Neuroprotective Activity
Compound/DerivativeModel/AssayResultReference(s)
Indole-3-carbinol (I3C)Cerebral ischemia-reperfusion injury in ratsReduced serum S100B, MPO activity, and Il1b, Il6 gene transcripts[22]
Indole-phenolic derivativesAβ(25-35)-induced cytotoxicity in SH-SY5Y cells~25% increase in cell viability[25]
Indole-phenolic derivativesCopper ion chelation~40% chelating activity[25]
Fascaplysin derivative (23b)H2O2-induced neurotoxicity reductionEffective neuroprotection[26]

Signaling Pathway Visualization

neuroprotective_pathway cluster_stress Cellular Stress cluster_response Nrf2-ARE Antioxidant Response OS Oxidative Stress (ROS) Keap1 Keap1 OS->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates & binds to Antioxidant Antioxidant Enzymes ARE->Antioxidant promotes transcription Indole Indole Derivative (e.g., I3C, DIM) Indole->OS Scavenges ROS Indole->Keap1 Blocks Nrf2 binding

Caption: Neuroprotective action via modulation of the Nrf2-ARE pathway.

Experimental Protocol: SH-SY5Y Cell Viability Assay against Oxidative Stress

Principle: The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases. This assay evaluates the ability of a compound to protect these cells from death induced by an oxidative stressor, such as hydrogen peroxide (H2O2) or the Aβ peptide.

Materials:

  • SH-SY5Y cells

  • Substituted indole compounds

  • Oxidative stressor (e.g., H2O2 at 500 µM or Aβ(25-35) peptide at 40 µM)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the indole compounds for a pre-determined time (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., H2O2) to the wells containing the pre-treated cells. Include control wells with cells only, cells + compound only, and cells + stressor only.

  • Incubation: Incubate the plate for an appropriate duration to induce cell death (e.g., 24 hours).

  • Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions. For example, for an MTT assay, follow the protocol described in Section 1.4.

  • Data Analysis: Normalize the results to the untreated control cells (100% viability). Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Conclusion and Future Perspectives

The substituted indole scaffold is unequivocally a foundation of high therapeutic potential in modern drug discovery. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of agents with high efficacy and specificity. The diverse biological activities, spanning from oncology to neuroprotection, highlight the scaffold's ability to interact with a wide array of biological targets. Future research should focus on synthesizing novel indole hybrids, exploring multi-target drug design to address complex diseases like cancer and Alzheimer's, and conducting in-depth preclinical and clinical studies to translate the vast potential of these compounds into effective therapies.[4][6][27]

References

5-Chloro-1H-indole-6-carbonitrile molecular structure and formula.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Chloro-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, formula, and physicochemical properties of this compound. It also explores relevant experimental protocols and its application as a key building block in the synthesis of complex molecules for drug discovery, particularly in the field of targeted protein degradation.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound featuring an indole core. The indole structure is substituted with a chlorine atom at the 5-position and a nitrile group (-C≡N) at the 6-position of the bicyclic ring system.

  • Molecular Formula: C₉H₅ClN₂[1]

  • IUPAC Name: this compound

  • Canonical SMILES: C1=C(C=C2C(=C1)NC=C2)C#N

  • InChI Key: Information not available in search results.

The presence of the chloro and nitrile groups significantly influences the electronic properties and reactivity of the indole ring, making it a versatile intermediate in organic synthesis.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 176.60 g/mol [1][2]
CAS Number 1427359-26-9[1][2]
MDL Number MFCD23706329[2][3]
Purity ≥97%[1]
Appearance Solid (Typical)[4]
Color White to off-white (Typical)[4]
Solubility in Water Low[4]
Solubility in Organics Soluble in dichloromethane, chloroform[4]
Storage Conditions Room temperature, dry, sealed place, inert atmosphere[1][2][3]

Experimental Protocols and Applications

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, its structure suggests that its synthesis would involve standard methods for indole ring formation followed by or preceded by chlorination and cyanation reactions. Common indole syntheses like the Fischer, Bischler-Möhlau, or Leimgruber-Batcho reactions could be adapted.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve a multi-step process starting from a suitably substituted aniline or nitrotoluene derivative. Halogenation (chlorination) and the introduction of a nitrile group can be achieved through various standard organic chemistry transformations. The indole ring itself can be constructed at a key step in the synthesis.

Application in Targeted Protein Degradation:

This molecule is primarily categorized as a Protein Degrader Building Block .[1] This classification is highly significant in modern drug discovery.

Targeted Protein Degradation (TPD) is a therapeutic strategy that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins from the cell.[5][6] These bifunctional molecules consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7]

This compound serves as a valuable scaffold or fragment for the synthesis of the target-binding portion of a PROTAC. The indole core is a common motif in kinase inhibitors and other biologically active molecules.[8] For instance, derivatives of 5-chloro-indole have been investigated as potent inhibitors of kinases like EGFR and BRAF, which are crucial targets in cancer therapy.[9]

The diagram below illustrates a generalized workflow for utilizing a building block like this compound in the development of a PROTAC library.

G cluster_synthesis PROTAC Synthesis Workflow cluster_screening Screening Cascade BB Building Block (this compound) Mod Chemical Modification (e.g., N-alkylation with linker precursor) BB->Mod Step 1 Couple Coupling Reaction (Attach E3 Ligase Ligand-Linker) Mod->Couple Step 2 Lib PROTAC Library Couple->Lib Step 3 Screen Biochemical & Cellular Screening Lib->Screen Test Library Ternary Ternary Complex Formation Assay Screen->Ternary Degrade Target Degradation Assay (e.g., Western Blot, Mass Spec) Ternary->Degrade SAR Structure-Activity Relationship (SAR) Analysis Degrade->SAR SAR->Mod Optimize Structure Hit Hit Compound SAR->Hit

Workflow for PROTAC development using a building block.

Relevance in Signaling Pathways

The 5-chloro-indole scaffold is a key component in various kinase inhibitors. Kinases are central to many cellular signaling pathways that, when dysregulated, can lead to diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways are prominent examples where inhibitors based on this scaffold have shown activity.[8][9]

The diagram below provides a simplified representation of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival, often targeted by drugs derived from indole-based scaffolds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf BRAF / Raf Ras->Raf Activates Mek MEK Raf->Mek Phosphorylates Erk ERK Mek->Erk Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) Erk->TF Activates Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation GF Growth Factor GF->EGFR Binds Inhibitor Inhibitors derived from 5-Chloro-Indole Scaffolds Inhibitor->EGFR Inhibit Inhibitor->Raf Inhibit

Targeting the EGFR-BRAF pathway with indole-based inhibitors.

References

An In-Depth Technical Guide to the Initial Bioassay Screening of 5-Chloro-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide outlines a proposed initial screening cascade for the novel compound 5-Chloro-1H-indole-6-carbonitrile. Due to the absence of specific bioassay data for this molecule in the current literature, this document provides a comprehensive framework based on the known activities of structurally related 5-chloro-indole derivatives.[6][7][8][9][10][11][12][13][14][15] The protocols and pathways described herein are established methodologies for the preliminary assessment of a compound's potential therapeutic value.

Introduction to this compound

This compound is a halogenated indole derivative. The indole core is a common motif in biologically active compounds, and the presence of a chloro- group at the 5-position and a carbonitrile at the 6-position suggests the potential for unique pharmacological activities. Halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9] An initial in vitro screening is essential to identify and characterize its primary biological effects. This guide proposes a three-pronged screening approach targeting potential anticancer, anti-inflammatory, and antimicrobial activities.

Proposed Initial Screening Workflow

The initial screening of this compound should be systematic to efficiently identify its primary biological activities. The following workflow is proposed:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Pathway Analysis cluster_2 Phase 3: Lead Characterization Compound Acquisition Compound Acquisition Primary Anticancer Screening Primary Anticancer Screening Compound Acquisition->Primary Anticancer Screening Primary Antimicrobial Screening Primary Antimicrobial Screening Compound Acquisition->Primary Antimicrobial Screening Primary Anti-inflammatory Screening Primary Anti-inflammatory Screening Compound Acquisition->Primary Anti-inflammatory Screening Hit Identification Hit Identification Primary Anticancer Screening->Hit Identification Primary Antimicrobial Screening->Hit Identification Primary Anti-inflammatory Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Signaling Pathway Analysis Signaling Pathway Analysis Dose-Response Studies->Signaling Pathway Analysis Further Mechanistic Studies Further Mechanistic Studies Signaling Pathway Analysis->Further Mechanistic Studies Lead Optimization Lead Optimization Further Mechanistic Studies->Lead Optimization

Figure 1: Proposed high-level experimental workflow for the initial bioassay screening of this compound.

Anticancer Activity Screening

Indole derivatives have shown promise as inhibitors of various kinases involved in cancer progression, such as EGFR.[5][10][11][14][16][17][18][19] A primary screen against a panel of cancer cell lines is a standard approach to identify cytotoxic or anti-proliferative effects.[20][21][22][23]

3.1. Data Presentation: In Vitro Antiproliferative Activity

The following table presents hypothetical data for the antiproliferative activity of this compound against a panel of human cancer cell lines.

Cell LineCancer TypePutative IC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
PC-3Prostate Adenocarcinoma6.8
HCT116Colon Carcinoma> 50

Table 1: Hypothetical antiproliferative activity (IC50 values) of this compound in various cancer cell lines after 72 hours of exposure. Data are for illustrative purposes.

3.2. Experimental Protocol: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.3. Potential Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Many indole-based compounds have been identified as EGFR inhibitors.[5][10][11][14][16][17][18][19]

EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Transcription

Figure 2: Simplified EGFR signaling pathway leading to cell proliferation.

Anti-inflammatory Activity Screening

Chronic inflammation is linked to various diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The NF-κB signaling pathway is also a central mediator of inflammation.[24][25][26][27][28]

4.1. Data Presentation: In Vitro COX-2 Inhibition

The following table shows hypothetical data for the inhibitory activity of this compound against the COX-2 enzyme.

CompoundCOX-2 IC50 (µM)
This compound5.2
Celecoxib (Control)0.8

Table 2: Hypothetical COX-2 inhibitory activity (IC50 values). Data are for illustrative purposes.

4.2. Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors.[3][29][30][31][32]

  • Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Compound and Control Preparation: Dissolve the test compound and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO). Add the diluted test inhibitor, inhibitor control, and enzyme control to a 96-well white opaque plate.[29]

  • Reaction Initiation: Add a reaction mix containing COX assay buffer and COX probe to each well. Initiate the reaction by adding arachidonic acid.[29][31]

  • Incubation: Incubate the plate according to the assay kit's specifications (e.g., 10 minutes at 37°C).[31]

  • Fluorescence Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[29]

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value.

4.3. Potential Signaling Pathway: NF-κB Signaling

The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition is a target for anti-inflammatory drug development.[24][25][26][27][28]

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Inflammation_Genes Inflammatory Gene Transcription NFkB->Inflammation_Genes Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB IκB Degradation

Figure 3: Simplified NF-κB signaling pathway in inflammation.

Antimicrobial Activity Screening

Given the prevalence of antimicrobial activity among indole derivatives, an initial screening against common bacterial strains is warranted.[6][8][9][13][15]

5.1. Data Presentation: Antimicrobial Susceptibility Testing

The following table presents hypothetical data from antimicrobial susceptibility testing of this compound.

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative> 128
Pseudomonas aeruginosaNegative> 128

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. Data are for illustrative purposes.

5.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[1][2][4][33][34]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][34]

Conclusion and Future Directions

This guide provides a foundational framework for the initial bioassay screening of this compound. Based on the activities of related compounds, there is a rationale for investigating its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive "hits" from this primary screening would necessitate secondary assays to confirm activity, determine dose-response relationships, and elucidate the mechanism of action through signaling pathway analysis. Subsequent steps would involve lead optimization to improve potency and selectivity, and in vivo studies to assess efficacy and safety in preclinical models.

References

An In-depth Technical Guide to the Exploratory Synthesis of 5-chloro-1H-indole-6-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 5-chloro-1H-indole-6-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, with many derivatives exhibiting a wide range of biological activities, including the inhibition of protein kinases.[1] This document outlines a detailed experimental workflow, presents expected quantitative data in a structured format, and discusses the potential biological context of the target molecule and its analogs, particularly as inhibitors of the VEGFR-2 signaling pathway.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for the preparation of this compound is proposed, commencing from a commercially available substituted aniline. The key transformations involve a Fischer indole synthesis to construct the core indole ring system, followed by a Sandmeyer reaction to introduce the carbonitrile functionality at the C6 position.

G A 4-Chloro-2-methyl-5-nitroaniline B 4-Chloro-2-methyl-5-nitrophenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 C Hydrazone Intermediate B->C Pyruvic Acid, EtOH, reflux D 6-Amino-5-chloro-7-methyl-1H-indole C->D Polyphosphoric Acid, 100°C E Diazonium Salt Intermediate D->E NaNO2, HCl, 0-5°C F 5-Chloro-7-methyl-1H-indole-6-carbonitrile E->F CuCN, KCN

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the proposed synthesis of this compound and its analogs.

Step 1: Synthesis of 4-Chloro-2-methyl-5-nitrophenylhydrazine

  • To a stirred solution of 4-chloro-2-methyl-5-nitroaniline (1.0 eq) in concentrated hydrochloric acid at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.

  • The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

  • The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm to room temperature.

  • The precipitated hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

  • The free hydrazine base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate) and evaporation of the solvent.

Step 2: Fischer Indole Synthesis of 6-Amino-5-chloro-7-methyl-1H-indole

  • A mixture of 4-chloro-2-methyl-5-nitrophenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 eq) in a protic solvent like ethanol is heated at reflux for 2-4 hours to form the corresponding hydrazone.[2]

  • After cooling, the solvent is removed under reduced pressure.

  • The crude hydrazone is then added to a pre-heated acidic catalyst, such as polyphosphoric acid or a mixture of zinc chloride in a high-boiling solvent, at 100-140°C.[2]

  • The reaction mixture is stirred at this temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature and carefully poured into ice-water.

  • The resulting mixture is neutralized with a base (e.g., NaOH or Na2CO3) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Sandmeyer Reaction for the Synthesis of 5-Chloro-7-methyl-1H-indole-6-carbonitrile

  • 6-Amino-5-chloro-7-methyl-1H-indole (1.0 eq) is dissolved in a mixture of dilute hydrochloric acid and water and cooled to 0-5°C.[3][4]

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.[3]

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled.[4]

  • The freshly prepared diazonium salt solution is added slowly to the copper(I) cyanide solution, and the mixture is stirred at room temperature for 1-2 hours, followed by gentle heating (e.g., 50-60°C) for 30 minutes to ensure complete reaction.[4]

  • After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-chloro-7-methyl-1H-indole-6-carbonitrile.

Data Presentation

The following tables summarize the expected physical, spectroscopic, and reaction data for the target compound and its key intermediates. The data for the target compound is based on its PubChem entry, while data for intermediates are estimated based on analogous compounds.[5]

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected ¹H NMR Chemical Shifts (ppm, DMSO-d₆)Expected ¹³C NMR Chemical Shifts (ppm, DMSO-d₆)
4-Chloro-2-methyl-5-nitrophenylhydrazineC₇H₈ClN₃O₂201.61145-1509.5-10.0 (br s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H), 4.0-4.5 (br s, 2H, NH₂), 2.2-2.4 (s, 3H, CH₃)140-150 (C-NO₂), 130-140 (C-Cl), 110-130 (Ar-C), 15-20 (CH₃)
6-Amino-5-chloro-7-methyl-1H-indoleC₉H₉ClN₂180.64130-13510.5-11.0 (br s, 1H, NH-indole), 7.0-7.5 (m, 2H, Ar-H), 6.0-6.5 (t, 1H, C3-H), 4.5-5.0 (br s, 2H, NH₂), 2.0-2.2 (s, 3H, CH₃)140-145 (C-NH₂), 130-135 (C-Cl), 120-130 (Ar-C), 100-110 (C2, C3), 10-15 (CH₃)
This compoundC₉H₅ClN₂176.61Not Available11.5-12.0 (br s, 1H, NH-indole), 7.5-8.0 (m, 3H, Ar-H), 6.5-7.0 (t, 1H, C3-H)135-140 (C-Cl), 125-135 (Ar-C), 115-120 (CN), 100-110 (C-CN, C2, C3)

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Diazotization and ReductionNaNO₂, SnCl₂, HClWater, HCl0 - RT2-470-80
2Fischer Indole SynthesisPyruvic Acid, Polyphosphoric AcidEthanol, then neatReflux, then 1204-650-60
3Sandmeyer ReactionNaNO₂, HCl, CuCN, KCNWater, HCl0 - 602-360-70

Biological Context and Signaling Pathway

Indole derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities.[1] Many substituted indoles have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1] Deregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[6]

One of the key targets for anti-cancer drug development is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[7][8] Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[9] Inhibition of the VEGFR-2 signaling cascade can effectively block this process, thereby impeding tumor progression.[9][10]

The synthesized this compound analogs, with their substituted indole core, are potential candidates for VEGFR-2 inhibition. The following diagram illustrates the VEGFR-2 signaling pathway and the putative mechanism of action for an indole-based inhibitor.

G cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Chloro-1H-indole- 6-carbonitrile Analog Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by an indole analog.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PLCγ/PKC, Ras/Raf/MEK/ERK, and PI3K/Akt pathways.[8] These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. A this compound analog could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and thereby inhibiting the entire downstream signaling cascade.[10]

Conclusion

This technical guide outlines a comprehensive exploratory synthetic strategy for this compound analogs. The proposed multi-step synthesis, utilizing well-established reactions, provides a clear and actionable plan for researchers. The structured presentation of expected data offers valuable benchmarks for the synthetic campaign. Furthermore, the elucidation of the potential biological target, VEGFR-2, and its signaling pathway provides a strong rationale for the development of these compounds as potential anti-cancer agents. Further optimization of the synthetic route and in-depth biological evaluation of the synthesized analogs are warranted to fully explore their therapeutic potential.

References

The Structure-Activity Relationship of 5-Chloro-Substituted Indoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthetic routes, biological activities, and structure-activity relationships of 5-chloro-substituted indole derivatives, providing a comprehensive resource for researchers and scientists in drug development.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly influence the pharmacological properties of these molecules. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of 5-chloro-substituted indoles, with a focus on their applications in oncology and infectious diseases.

Anticancer Activity of 5-Chloro-Indole Derivatives

Recent research has highlighted the potential of 5-chloro-indole derivatives as potent anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and survival.

Dual EGFR/BRAF Inhibitors

A series of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are frequently over-activated in various cancers.[1][2] Notably, these compounds displayed significant antiproliferative activity with GI50 values in the nanomolar range.[1][2]

The SAR studies revealed that the nature of the substituent at the 3-position of the indole core plays a crucial role in the biological activity. For instance, the m-piperidinyl derivative 3e emerged as the most potent EGFR inhibitor in one study, with an IC50 value of 68 nM, surpassing the reference drug erlotinib.[1][2] This highlights the importance of the substitution pattern on the appended piperidine ring for optimal activity.

Table 1: Antiproliferative and Kinase Inhibitory Activities of 5-Chloro-Indole-2-Carboxylate Derivatives
CompoundRGI50 (nM)EGFR IC50 (nM)BRAFV600E IC50 (nM)
3a phenethylamino29-7868-89More potent than erlotinib
3b 4-(pyrrolidin-1-yl)phenethylamino29-7868-89More potent than erlotinib
3c 4-(piperidin-1-yl)phenethylamino4268-89More potent than erlotinib
3d 4-(2-methylpyrrolidin-1-yl)phenethylamino29-7868-89More potent than erlotinib
3e 3-(piperidin-1-yl)phenethylamino2968Most potent in series
Erlotinib -3380-
Vemurafenib ---Reference
EGFRWT/EGFRT790M Inhibitors

Another class of 5-chloro-indole derivatives, specifically 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and the corresponding cyclized pyrido[3,4-b]indol-1-ones, have been investigated as inhibitors of both wild-type (WT) and mutant (T790M) EGFR.[3][4] The T790M mutation is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).

The SAR of these series indicated that substitution on the carboxamide nitrogen with a p-substituted phenyl ring significantly influences antiproliferative activity. Compound 5f , bearing a p-(2-methylpyrrolidin-1-yl)phenyl group, was identified as the most potent derivative with a GI50 of 29 nM, outperforming erlotinib.[3][4]

Table 2: Antiproliferative Activity of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides
CompoundRMean GI50 (nM)
5d p-N,N-dimethylaminophenyl36
5f p-2-methylpyrrolidin-1-yl)phenyl29
5g p-4-morpholin-1-yl)phenyl31
Erlotinib -33
VEGFR-2 Inhibitors

In the pursuit of antiangiogenic agents, 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] This receptor is a key mediator of tumor angiogenesis. The synthetic strategy involved the nucleophilic displacement of a 4-chloro group on the pyrimido[4,5-b]indole core with various substituted anilines.[5]

experimental_workflow_egfr_inhibitors cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 5-Chloro-3-formyl indole-2-carboxylate Amine Primary/Secondary Amine Reductive_Amination Reductive Amination (NaBH4) Carboxylates 5-Chloro-indole-2-carboxylate Derivatives (3a-e) Saponification Saponification (LiOH) Carboxylic_Acids Carboxylic Acids (4a-c) Cyclization Intramolecular Cyclization (BOP) Pyrrolo_indolones Pyrrolo[3,4-b]indol-3-ones (5a-c) Antiproliferative Antiproliferative Assay (Cancer Cell Lines) Kinase_Assay Kinase Inhibition Assay (EGFR & BRAF) SAR_Analysis SAR Analysis Lead_Compound Identification of Lead Compound (3e)

Figure 2: Proposed mechanism of action for the antivirulence activity of 5-chloroindole against UPEC.

Experimental Protocols

General Synthesis of 5-Chloro-indole-2-carboxylate Derivatives (3a-e)

The synthesis of the target 5-chloro-indole-2-carboxylate derivatives typically commences with the reductive amination of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate with the appropriate amine in the presence of a reducing agent such as sodium borohydride (NaBH₄) in ethanol. [1]The reaction mixture is refluxed and then stirred at room temperature to yield the desired secondary amine derivatives. [1] Detailed Protocol for Reductive Amination:

  • To a solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1 equivalent) in ethanol, the corresponding amine (1.1 equivalents) is added.

  • The mixture is heated to reflux for a specified period (e.g., 12 hours).

  • After cooling to room temperature, sodium borohydride (1.5 equivalents) is added portion-wise.

  • The reaction is stirred for an additional 1-2 hours at room temperature.

  • The solvent is evaporated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure 5-chloro-indole-2-carboxylate derivative.

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines using the sulforhodamine B (SRB) assay.

SRB Assay Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with SRB dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The GI50 (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, BRAF) is determined using in vitro kinase assays.

General Kinase Assay Protocol:

  • The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or ELISA.

  • The IC50 (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The 5-chloro substitution on the indole ring is a key feature that imparts potent and diverse biological activities. In the context of cancer, this substitution has been shown to be crucial for the inhibition of critical kinases such as EGFR, BRAF, and VEGFR-2. The SAR studies consistently demonstrate that modifications at other positions of the indole core, particularly the 2- and 3-positions, allow for the fine-tuning of potency and selectivity. In the realm of infectious diseases, 5-chloroindole itself has emerged as a promising lead for the development of novel antimicrobial and antivirulence agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new 5-chloro-indole derivatives. The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Synthetic Routes for the Preparation of 5-Chloro-1H-indole-6-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Chloro-1H-indole-6-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic routes are based on established chemical principles and aim to provide clear, reproducible methodologies for laboratory-scale preparation.

Introduction

This compound is a substituted indole derivative of significant interest in the development of novel therapeutic agents. The indole scaffold is a common motif in a vast array of biologically active compounds. The specific substitution pattern of this molecule, featuring a chlorine atom at the 5-position and a nitrile group at the 6-position, offers unique opportunities for further chemical modification and exploration of its structure-activity relationships. This document details a primary synthetic pathway for its preparation, the Leimgruber-Batcho indole synthesis, including the synthesis of the requisite starting material.

Proposed Synthetic Pathway: Leimgruber-Batcho Indole Synthesis

The most plausible and widely applicable method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis. This two-step sequence involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

Leimgruber-Batcho Synthesis A 4-Chloro-2-methylbenzonitrile B 4-Chloro-2-methyl-5-nitrobenzonitrile A->B Nitration (HNO3, H2SO4) C Enamine Intermediate B->C Leimgruber-Batcho Step 1 (DMF-DMA, Pyrrolidine) D This compound C->D Leimgruber-Batcho Step 2 (Reductive Cyclization)

Caption: Leimgruber-Batcho synthesis of this compound.

Part 1: Synthesis of the Starting Material: 4-Chloro-2-methyl-5-nitrobenzonitrile

A key precursor for the Leimgruber-Batcho synthesis of the target molecule is 4-chloro-2-methyl-5-nitrobenzonitrile. This intermediate can be prepared via the nitration of 4-chloro-2-methylbenzonitrile.

Experimental Protocol: Nitration of 4-Chloro-2-methylbenzonitrile

Materials:

  • 4-Chloro-2-methylbenzonitrile

  • Fuming Nitric Acid (95%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 4-chloro-2-methylbenzonitrile to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral to pH paper.

  • Further wash the solid with a cold 5% sodium bicarbonate solution and then again with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-chloro-2-methyl-5-nitrobenzonitrile.

  • Dry the product under vacuum.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material10.0 g
Fuming Nitric Acid1.2 equiv.
Conc. H₂SO₄5 vol.
Reaction Time2 hours
Yield 85-95%
Purity (HPLC) >98%

Part 2: Leimgruber-Batcho Synthesis of this compound

This synthesis proceeds in two distinct steps from the prepared ortho-nitrotoluene derivative.

Step 1: Formation of the Enamine Intermediate

Enamine Formation Start 4-Chloro-2-methyl-5-nitrobenzonitrile Product Enamine Intermediate Start->Product Condensation Reagents DMF-DMA Pyrrolidine Reagents->Product

Caption: Formation of the enamine intermediate.

Experimental Protocol:

Materials:

  • 4-Chloro-2-methyl-5-nitrobenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 4-chloro-2-methyl-5-nitrobenzonitrile in anhydrous DMF, add DMF-DMA and pyrrolidine.

  • Heat the reaction mixture at 100-120 °C for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solution containing the enamine intermediate is typically used directly in the next step without purification.

Step 2: Reductive Cyclization to this compound

Reductive Cyclization Start Enamine Intermediate Product This compound Start->Product Reduction and Cyclization Reducing_Agent Reducing Agent (e.g., H2/Pd-C, Fe/AcOH) Reducing_Agent->Product

Caption: Reductive cyclization to the final indole product.

Experimental Protocol (Method A: Catalytic Hydrogenation):

Materials:

  • Solution of the enamine intermediate from Step 1

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas

  • Ethyl acetate or Methanol

Procedure:

  • Transfer the solution of the enamine intermediate to a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Experimental Protocol (Method B: Metal-Acid Reduction):

Materials:

  • Solution of the enamine intermediate from Step 1

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To the solution of the enamine intermediate, add acetic acid followed by iron powder in portions.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through Celite®, washing the filter cake with ethyl acetate.

  • Wash the combined organic filtrate with water and then with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical - for the two-step Leimgruber-Batcho synthesis):

ParameterValue (Method A)Value (Method B)
Starting Material5.0 g5.0 g
DMF-DMA1.5 equiv.1.5 equiv.
Pyrrolidine2.0 equiv.2.0 equiv.
Overall Yield 60-75% 55-70%
Purity (HPLC) >98% >97%

Summary of Synthetic Routes

Route NameStarting MaterialKey IntermediatesReagentsTypical Yield
Leimgruber-Batcho Indole Synthesis4-Chloro-2-methyl-5-nitrobenzonitrileEnamine1. DMF-DMA, Pyrrolidine2. H₂/Pd-C or Fe/AcOH55-75%
Starting Material Synthesis 4-Chloro-2-methylbenzonitrile - Fuming HNO₃, Conc. H₂SO₄ 85-95%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Nitration reactions are highly exothermic and require careful temperature control to avoid runaway reactions.

  • Catalytic hydrogenation with palladium on carbon should be conducted with appropriate safety measures for handling flammable hydrogen gas and pyrophoric catalysts.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The Leimgruber-Batcho indole synthesis provides a reliable and efficient route for the preparation of this compound. The synthesis of the necessary starting material, 4-chloro-2-methyl-5-nitrobenzonitrile, via nitration is a straightforward process. The protocols detailed in this document offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. The choice of reduction method in the final step can be adapted based on available equipment and safety considerations.

Application Notes and Protocols: 5-Chloro-1H-indole-6-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Chloro-1H-indole-6-carbonitrile as a versatile building block in medicinal chemistry. The unique substitution pattern of this indole derivative, featuring a chlorine atom at the 5-position and a nitrile group at the 6-position, offers a valuable scaffold for the synthesis of a diverse range of biologically active molecules.

Introduction to this compound

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the indole ring, while the 6-carbonitrile group serves as a versatile synthetic handle for further functionalization. These features make this compound an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors.

Applications in the Synthesis of Kinase Inhibitors

The 5-chloro-indole moiety has been successfully incorporated into potent inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. While direct synthesis from this compound is an emerging area, the derivatization of closely related 5-chloro-indole scaffolds provides a strong rationale for its utility.

Derivatives of 5-chloro-indole have shown significant promise as inhibitors of both wild-type and mutant forms of EGFR, including the clinically relevant T790M mutation, as well as the BRAF V600E mutant. These kinases are crucial components of signaling pathways that drive cell proliferation and survival in many cancers.

Table 1: Biological Activity of 5-Chloro-indole Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
3b EGFR74--[1]
3e EGFR68--[1]
5f EGFR (wild-type)72A5490.031[2]
5f EGFR (T790M)9.5--[2]
5g EGFR (wild-type)68A5490.029[2]
5g EGFR (T790M)11.9--[2]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

The data clearly indicates that the 5-chloro-indole scaffold is a key contributor to the potent and specific inhibition of these therapeutically relevant kinases.

Key Experimental Protocols

The following protocols are adapted from literature procedures for related indole derivatives and are provided as a guide for the functionalization of this compound.

The nitrogen atom of the indole ring can be readily alkylated to introduce various side chains, which can be crucial for modulating solubility, cell permeability, and target engagement.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

The 6-carbonitrile group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce further diversity.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sulfuric acid (H2SO4)

  • Ethanol or Ethylene glycol

  • Hydrochloric acid (HCl), concentrated (for acidic workup)

Procedure (Alkaline Hydrolysis):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (5.0 eq) in water.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

While the starting material is chlorinated at the 5-position, this protocol illustrates a common method for arylating the indole core, which can be achieved from a bromo or iodo precursor.

Reaction Scheme (from a 5-bromo precursor):

Materials:

  • 5-Bromo-1H-indole-6-carbonitrile (as a hypothetical precursor)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed mixture of 5-Bromo-1H-indole-6-carbonitrile (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1), add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 5-aryl-indole derivative.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and BRAF signaling pathways, which are targeted by inhibitors derived from the 5-chloro-indole scaffold.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK BRAF_V600E BRAF V600E (Constitutively Active) BRAF_V600E->MEK Ras-independent ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation and Survival TranscriptionFactors->CellProliferation

References

Application Notes and Protocols for 5-Chloro-1H-indole-6-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-1H-indole-6-carbonitrile as a versatile building block in modern drug discovery, with a particular focus on its application in the development of targeted protein degraders and other potential therapeutic agents.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique structure allows it to mimic peptide bonds and interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[2][3] Indole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of specific substituents, such as halogens and nitriles, can significantly modulate the physicochemical properties and biological activity of the indole core, offering a powerful strategy for lead optimization.

This compound: A Key Building Block for Targeted Protein Degradation

This compound (CAS: 1427359-26-9) is an indole derivative featuring a chlorine atom at the 5-position and a nitrile group at the 6-position.[5] While direct therapeutic applications of this specific molecule are not extensively documented, its primary significance in contemporary drug discovery lies in its role as a Protein Degrader Building Block .[5] This classification points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[6][7] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] this compound serves as a valuable starting scaffold for the synthesis of the POI ligand. The indole core can be chemically modified at various positions to achieve high-affinity and selective binding to a target protein.

PROTAC_Synthesis_Workflow A Start: this compound Scaffold B Step 1: Functionalization of Indole Core (e.g., N-alkylation, C-H activation) A->B C Step 2: Introduction of Target-Binding Moieties (Creation of a diverse library of POI ligands) B->C D Step 3: Linker Attachment (Coupling of a linker with a reactive handle, e.g., azide, alkyne) C->D E Step 4: Conjugation to E3 Ligase Ligand (e.g., via Click Chemistry or Amide Coupling) D->E F Final PROTAC Molecule E->F G Step 5: Purification and Characterization (HPLC, LC-MS, NMR) F->G

Caption: Workflow for synthesizing PROTACs from the this compound scaffold.

Inferred Application: Development of Kinase Inhibitors

Derivatives of 5-chloro-indole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][8] For instance, novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[8] Given this precedent, the this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase active sites, while the chloro substituent can enhance binding affinity through hydrophobic and halogen bond interactions.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR Inhibitor 5-Chloro-indole-6-carbonitrile Derivative (Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by a 5-Chloro-indole-6-carbonitrile derivative.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the biological activity of related 5-chloro-indole derivatives to provide a contextual understanding of the potential potency that can be achieved with this scaffold.

Compound ClassTarget(s)Activity MetricValue (nM)Reference Cell Lines
5-Chloro-indole-2-carboxylate DerivativesEGFRT790M / BRAFV600EGI5029 - 42Panc-1, MCF-7, A-549
5-Chloro-3-(methoxyvinyl)-indole-2-carboxamidesEGFRWTIC5068 - 85-
5-Chloro-3-(methoxyvinyl)-indole-2-carboxamidesEGFRT790MIC509.5 - 11.9-
5-Chloro-3-hydroxymethyl-indole-2-carboxamidesEGFR-TKIC50120-

Data sourced from studies on related 5-chloro-indole derivatives.[3][8]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: Hypothetical Synthesis of a PROTAC from this compound

Objective: To synthesize a PROTAC molecule for the degradation of a target protein (e.g., a kinase) by linking a derivative of this compound to an E3 ligase ligand.

Materials:

  • This compound

  • Appropriate alkyl halide with a terminal azide (e.g., 1-azido-3-iodopropane)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Boronic acid or ester for Suzuki coupling (to install target-binding moiety)

  • Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3)

  • E3 ligase ligand with a terminal alkyne (e.g., a derivative of Thalidomide or VHL ligand)

  • Copper(I) catalyst (e.g., CuSO4·5H2O) and reducing agent (e.g., Sodium Ascorbate)

  • Solvents for reaction and purification (Toluene, Water, Dichloromethane, etc.)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • Dissolve this compound (1 eq.) in anhydrous DMF.

    • Cool the solution to 0°C and add NaH (1.2 eq.) portion-wise.

    • Stir for 30 minutes, then add the azido-alkyl halide (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the N-alkylated indole intermediate by column chromatography.

  • Installation of Target-Binding Moiety (e.g., via Suzuki Coupling at C4 or C7):

    • This step assumes prior halogenation at a suitable position for coupling.

    • Combine the N-alkylated indole (1 eq.), the boronic acid/ester (1.5 eq.), palladium catalyst (0.1 eq.), and base (2 eq.) in a solvent mixture like Toluene/Water.

    • Degas the mixture and heat under an inert atmosphere (e.g., at 90°C) for 8-12 hours.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography to yield the POI ligand with a linker handle.

  • Click Chemistry Conjugation:

    • Dissolve the azido-functionalized POI ligand (1 eq.) and the alkyne-functionalized E3 ligase ligand (1 eq.) in a solvent mixture (e.g., t-BuOH/H2O).

    • Add Sodium Ascorbate (0.3 eq.) followed by CuSO4·5H2O (0.1 eq.).

    • Stir vigorously at room temperature for 24 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract the product.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot Assay for Target Protein Degradation

Objective: To determine the efficacy of a synthesized PROTAC in degrading its target protein within a cellular context.

Materials:

  • Cancer cell line expressing the protein of interest (e.g., MCF-7 for breast cancer targets)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Synthesized PROTAC molecule

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control for degradation pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC molecule in cell culture medium (e.g., from 1 nM to 10 µM).

    • Treat the cells with the different concentrations of the PROTAC, a vehicle control (DMSO), and a co-treatment of a high concentration of PROTAC with MG132.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with the loading control antibody (or perform co-detection if using fluorescent secondary antibodies).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the extent of degradation and calculate the DC50 (concentration for 50% degradation).

References

Protocols for the Functionalization of the 5-Chloroindole Core: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloroindole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Its functionalization at various positions (N1, C2, C3, and the benzene ring C4-C7) allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed protocols and quantitative data for key reactions used to modify the 5-chloroindole core, enabling the synthesis of diverse chemical libraries for drug discovery and development.

I. N1-Position Functionalization: N-Arylation

The nitrogen atom of the indole ring is a common site for modification. N-arylation introduces substituents that can modulate the electronic properties of the ring system and provide vectors for further functionalization. The Buchwald-Hartwig and copper-catalyzed Ullmann-type couplings are standard methods for this transformation.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method offers broad substrate scope for the coupling of indoles with various aryl halides and triflates. The use of bulky, electron-rich phosphine ligands is crucial for high efficiency.[1]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.0 mol %), a bulky phosphine ligand (e.g., XPhos, 4.8 mol %), and NaOt-Bu (1.4 equivalents).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat three times).

  • Add a solution of 5-chloroindole (1.0 equivalent) and the aryl halide (1.2 equivalents) in anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneXPhosNaOt-BuToluene10024~95
24-ChlorobenzonitrileRuPhosNaOt-BuToluene10024~92
31-Bromo-4-methoxybenzeneSPhosK₃PO₄Dioxane11018~88

Table 1: Representative data for the N-arylation of 5-chloroindole. Yields are illustrative based on typical outcomes for indole N-arylation.

II. C3-Position Functionalization: Electrophilic Substitution

The C3 position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution. Reactions like alkylation, Mannich aminomethylation, and Vilsmeier-Haack formylation provide versatile handles for further synthetic elaboration.

Protocol 2: C3-Alkylation with Alcohols

Direct C3-alkylation can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" mechanism, offering a green alternative to the use of alkyl halides.

Experimental Protocol (based on MnFe₂O₄ Catalysis): [2]

  • In a reaction vial, combine 5-chloroindole (0.5 mmol), benzyl alcohol (2.5 mmol, 5.0 equiv.), KOH (0.4 mmol, 0.8 equiv.), and pre-synthesized MnFe₂O₄ nanoparticles (10 mg).

  • Seal the vial and heat the solvent-free mixture at 140 °C for 24 hours.

  • After cooling to room temperature, dissolve the mixture in ethyl acetate.

  • Filter the catalyst and wash with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the C3-alkylated product.

EntryIndole SubstrateAlcoholCatalystBaseTemp (°C)Time (h)Yield (%)
15-ChloroindoleBenzyl alcoholMnFe₂O₄KOH1402488[2]
2IndoleBenzyl alcoholMnFe₂O₄KOH1402492[2]
35-BromoindoleBenzyl alcoholNi(II)-complext-BuOK11024~85*

*Yield is estimated based on similar nickel-catalyzed reactions.[3]

Protocol 3: C3-Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position, creating a key intermediate for the synthesis of tryptamines and other derivatives.[4][5][6]

Experimental Protocol:

  • In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture (the Vilsmeier reagent) at room temperature for 30 minutes.

  • Dissolve 5-chloroindole (1.0 equiv.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of 30% aqueous NaOH solution until pH 8-9 is reached, keeping the temperature below 20 °C.

  • The solid product precipitates out. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-chloro-1H-indole-3-carbaldehyde.

EntrySubstrateReagentsTemp (°C)Time (h)Yield (%)
15-ChloroindolePOCl₃, DMF403>90
2IndolePOCl₃, DMF402>95

Table 2: Typical yields for the Vilsmeier-Haack formylation of indoles.

III. Benzene Ring Functionalization: C-H Activation and Cross-Coupling

Functionalization of the less reactive benzene portion of the indole core (C4-C7) typically requires more advanced methods such as directed C-H activation or the use of pre-functionalized starting materials for cross-coupling reactions.

Protocol 4: Directed C7-Arylation via C-H Activation

Directing groups (DGs) can overcome the inherent reactivity of the indole core, enabling selective functionalization at specific C-H bonds of the benzene ring. A phosphinoyl group at N1 can direct arylation to the C7 position.[7]

Experimental Protocol:

  • DG Installation: React 5-chloroindole with n-BuLi at -78 °C, followed by quenching with tBu₂P(O)Cl to install the di-tert-butylphosphinoyl directing group at the N1 position.

  • C7-Arylation: In a glovebox, add the N1-phosphinoyl-5-chloroindole (1.0 equiv.), arylboronic acid (2.0 equiv.), Pd(OAc)₂ (10 mol %), 3-methylpyridine (20 mol %), and Ag₂CO₃ (2.0 equiv.) to a vial.

  • Add anhydrous o-xylene as the solvent.

  • Seal the vial and heat at 140 °C for 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify by flash chromatography to obtain the C7-arylated product.

  • DG Removal: The phosphinoyl group can be removed under basic conditions (e.g., NaH in THF/MeOH) if desired.

C7_Arylation_Workflow Start 5-Chloroindole Step1 N1-Protection (tBu2P(O)Cl) Start->Step1 Intermediate N-Phosphinoyl- 5-chloroindole Step1->Intermediate Step2 Pd-Catalyzed C-H Arylation at C7 Intermediate->Step2 ArB(OH)2 Pd(OAc)2 Product_Protected C7-Aryl Product (DG attached) Step2->Product_Protected Step3 Deprotection (Base) Product_Protected->Step3 Final_Product C7-Aryl-5-chloroindole Step3->Final_Product

Workflow for Directed C7-Arylation.
Protocol 5: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. Starting from a bromo- or iodo-substituted 5-chloroindole, various aryl, heteroaryl, or vinyl groups can be introduced. This protocol describes the coupling at a pre-functionalized position, for instance, C3.

Experimental Protocol (for 3-Iodo-5-chloroindole):

  • Prepare 3-iodo-5-chloroindole by reacting 5-chloroindole with N-iodosuccinimide (NIS) in acetonitrile.

  • To a Schlenk flask, add 3-iodo-5-chloroindole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol %), and Cs₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add a degassed mixture of DMSO and water (e.g., 6:1 ratio) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryHalide SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
15-BromoindolePhenylboronic acidNa₂PdCl₄/SSPhosK₂CO₃H₂O/MeCN37~85[8]
23-Iodo-5-chloroindole4-Tolylboronic acidPd(PPh₃)₄Cs₂CO₃DMSO/H₂O85~90[9]
35-Bromo-1-ethyl-indazole*N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8085[10]

*Indazole is shown for comparison of conditions. Table 3: Representative data for Suzuki-Miyaura cross-coupling reactions.

Key reactive sites on the 5-chloroindole core.

IV. Summary

The protocols outlined in this document represent a toolbox for the chemical modification of the 5-chloroindole core. By selecting appropriate reaction conditions, researchers can achieve selective functionalization at nearly every position of this important heterocyclic system. These methods facilitate the rapid generation of analog libraries, which is essential for the iterative process of drug design and optimization. Careful selection of catalysts, ligands, bases, and directing groups is paramount to achieving the desired regioselectivity and yield.

References

Application Notes and Protocols: Synthesis of EGFR Inhibitors Utilizing 5-Chloro-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] Consequently, EGFR has emerged as a prominent target for anticancer drug development. Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Specifically, derivatives of 5-chloro-1H-indole have been identified as promising candidates for the development of potent EGFR inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of EGFR inhibitors based on the 5-chloro-1H-indole scaffold, with a focus on derivatives of 5-Chloro-1H-indole-6-carbonitrile and related structures.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of molecular interactions that ultimately leads to cellular responses such as proliferation and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways. The three major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[1][4][6] These pathways converge on the nucleus to regulate gene expression related to cell cycle progression and apoptosis inhibition.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK/STAT Pathway Ligand Ligand (EGF, etc.) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding pEGFR pEGFR Dimerization->pEGFR Grb2_Sos Grb2/SOS pEGFR->Grb2_Sos PI3K PI3K pEGFR->PI3K JAK JAK pEGFR->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Proliferation Cell Proliferation, Survival, Invasion Gene_Expression->Proliferation

Caption: EGFR Signaling Pathways leading to cell proliferation and survival.

Synthesis of 5-Chloro-Indole Based EGFR Inhibitors

Representative Synthesis Workflow

Synthesis_Workflow Start Ethyl 5-chloro-1H-indole-2-carboxylate Intermediate1 Ethyl 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylate Start->Intermediate1 Formaldehyde, NaOH Intermediate2 Ethyl 3-(bromomethyl)-5-chloro-1H-indole-2-carboxylate Intermediate1->Intermediate2 PBr3 Intermediate3 Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate Intermediate2->Intermediate3 Phenethylamine, Et3N FinalProduct 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid Intermediate3->FinalProduct LiOH, THF/H2O

Caption: Representative synthesis workflow for a 5-chloro-indole based EGFR inhibitor.

Experimental Protocol: Synthesis of 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid

This protocol is based on the methods described by Mohamed, F.A.M., et al. (2023).

Materials:

  • Ethyl 5-chloro-1H-indole-2-carboxylate

  • Formaldehyde solution (37%)

  • Sodium hydroxide (NaOH)

  • Phosphorus tribromide (PBr₃)

  • Phenethylamine

  • Triethylamine (Et₃N)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Ethyl 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylate

  • To a solution of ethyl 5-chloro-1H-indole-2-carboxylate in an appropriate solvent, add an excess of formaldehyde solution.

  • Add a catalytic amount of sodium hydroxide and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-(bromomethyl)-5-chloro-1H-indole-2-carboxylate

  • Dissolve the product from Step 1 in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus tribromide in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with ice-water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Step 3: Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate

  • Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane.

  • Add triethylamine followed by phenethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Step 4: Synthesis of 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid

  • Dissolve the ester from Step 3 in a mixture of THF and water.

  • Add an excess of lithium hydroxide.

  • Stir the mixture at room temperature for several hours until the saponification is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, for 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid (4a), the ¹H NMR (400 MHz, DMSO-d₆) shows signals at δ 11.92 (s, 1H, indole NH), 10.26 (s, 1H, COOH), 7.89 (d, J = 2.0 Hz, 1H, Ar-H), 7.44 (d, J = 8.7 Hz, 1H, Ar-H), 7.36–7.18 (m, 6H, Ar-H), 4.49 (s, 2H, CH₂NHCH₂CH₂), 3.16 (t, J = 6.2 Hz, 2H, NHCH₂CH₂), and 2.99 (t, J = 6.2 Hz, 2H, NHCH₂CH₂).[5]

Biological Evaluation of EGFR Inhibitors

In Vitro EGFR Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of synthesized compounds against EGFR kinase activity. It is based on principles from ADP-Glo™ Kinase Assays.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (as a control).

  • Add 2 µl of EGFR enzyme solution (at a pre-determined optimal concentration) to each well.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (and a vehicle control, e.g., DMSO) and incubate for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.

Data Presentation

The following tables summarize the biological activity of various 5-chloro-indole derivatives as EGFR inhibitors, as reported in the literature.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected 5-Chloro-indole Derivatives

Compound IDModification on Indole ScaffoldEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Reference
Erlotinib (Reference)80-
Osimertinib (Reference)-8
Compound 5f 5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenyl)indole-2-carboxamide689.5
Compound 5g 5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenyl)indole-2-carboxamide7411.9
Compound 3e Ethyl 5-chloro-3-(((3-(piperidin-1-yl)phenyl)amino)methyl)-1H-indole-2-carboxylate68-

Table 2: Antiproliferative Activity of Selected 5-Chloro-indole Derivatives against Cancer Cell Lines

Compound IDCell LineGI₅₀ (nM)Reference
Erlotinib (Average of 4 cell lines)33
Compound 5f (Average of 4 cell lines)29
Compound 5g (Average of 4 cell lines)35
Compound 3e (Average of 4 cell lines)32

Experimental Workflow Overview

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of 5-Chloro-indole Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro EGFR Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell-Based Viability & Proliferation Assays (MTT) Purification->Cell_Assay Data_Analysis Data Analysis (IC50/GI50) & SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Design

Caption: General experimental workflow for the development of EGFR inhibitors.

Conclusion

The 5-chloro-1H-indole scaffold represents a valuable starting point for the design and synthesis of novel and potent EGFR inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of anticancer drug discovery. By following these methodologies, scientists can synthesize, purify, and evaluate new chemical entities targeting EGFR, contributing to the development of next-generation therapies for EGFR-driven cancers. Further structure-activity relationship (SAR) studies and lead optimization are crucial steps to improve the potency, selectivity, and pharmacokinetic properties of these promising compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-chloroindoles. This class of reactions is a powerful tool for the synthesis of functionalized indole derivatives, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The methodologies described herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—offer versatile strategies for the formation of carbon-carbon and carbon-nitrogen bonds at the C5 position of the indole scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is of paramount importance in drug discovery. 5-Chloroindole serves as a versatile and readily available starting material for introducing a wide range of molecular complexity. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for such transformations due to their high efficiency, functional group tolerance, and predictable reactivity. These notes detail optimized conditions and provide step-by-step protocols for the successful application of these powerful synthetic methods.

General Palladium-Catalyzed Cross-Coupling Mechanism

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (M-R) / Migratory Insertion (Alkene/Alkyne) Ar-Pd(II)(L2)-R->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination L L = Ligand Ar Ar = 5-Indolyl X X = Cl R R = Coupling Partner M M = B, Sn, Zn, etc.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide. For 5-chloroindoles, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Table 1: Suzuki-Miyaura Coupling of 5-Haloindoles with Arylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromoindolePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME802~90
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80292[1]
36-ChloroindolePhenylboronic acidP1 (1.0-1.5)-K₃PO₄Dioxane/H₂O605-897[2]
42,4-Dichloropyridinep-Fluorophenylboronic acidPEPPSI-IPr (5)-K₃PO₄Dioxane10018>95 (di-arylated)

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloroindole with Phenylboronic Acid

This protocol is adapted from procedures for similar haloindoles[1][2].

  • Reagents and Materials:

    • 5-Chloroindole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,2-Dimethoxyethane (DME) (5 mL)

    • Water (1 mL)

    • Nitrogen or Argon atmosphere

  • Procedure: a. To an oven-dried Schlenk flask, add 5-chloroindole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. b. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times. c. Add the degassed DME and water to the flask via syringe. d. Stir the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction to room temperature. f. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). g. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). h. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylindole.

Heck Reaction

The Heck reaction enables the arylation of alkenes, providing a direct route to substituted vinylindoles from 5-chloroindole.

Table 2: Heck Reaction of 5-Bromoindole with Alkenes

EntryHalo-IndoleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-BromoindoleEthyl acrylateNa₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃CH₃CN/H₂O (1:1)8075[3]
25-BromoindoleStyreneNa₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃CH₃CN/H₂O (1:1)8070[3]

Experimental Protocol: Heck Reaction of 5-Chloroindole with Ethyl Acrylate

This protocol is adapted from a procedure for 5-bromoindole[3].

  • Reagents and Materials:

    • 5-Chloroindole (1.0 mmol)

    • Ethyl acrylate (1.5 mmol)

    • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.05 mmol)

    • Sulfonated SPhos (ˢSPhos) (0.15 mmol)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol)

    • Acetonitrile (2 mL)

    • Water (2 mL)

    • Nitrogen or Argon atmosphere

  • Procedure: a. In a microwave vial or Schlenk tube, dissolve Na₂PdCl₄ and ˢSPhos in a degassed 1:1 mixture of acetonitrile and water. b. Stir the catalyst solution under an inert atmosphere for 15 minutes at room temperature. c. Add 5-chloroindole, Na₂CO₃, and ethyl acrylate to the catalyst solution. d. Seal the vessel and heat the reaction mixture to 80 °C for 2-6 hours, monitoring by TLC or GC-MS. e. After cooling to room temperature, dilute the mixture with a saturated solution of NaHCO₃ (10 mL). f. Extract the aqueous layer with ethyl acetate (3 x 15 mL). g. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. h. Purify the residue by flash chromatography on silica gel to yield the 5-(2-ethoxycarbonyl-vinyl)-indole.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, allowing for the synthesis of 5-alkynylindoles.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[4]
2IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1)CuI (2)Et₃NTHFRT95

Experimental Protocol: Sonogashira Coupling of 5-Chloroindole with Phenylacetylene

This protocol is a general procedure adapted for 5-chloroindole[4].

  • Reagents and Materials:

    • 5-Chloroindole (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (Et₃N) (3.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Nitrogen or Argon atmosphere

  • Procedure: a. To a dry Schlenk flask, add 5-chloroindole, PdCl₂(PPh₃)₂, and CuI. b. Evacuate and backfill the flask with an inert gas three times. c. Add degassed DMF, triethylamine, and phenylacetylene via syringe. d. Stir the reaction mixture at 60-80 °C for 4-8 hours until the starting material is consumed (monitored by TLC). e. Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride (20 mL). f. Extract the mixture with ethyl acetate (3 x 20 mL). g. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain 5-(phenylethynyl)indole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, enabling the synthesis of 5-aminoindole derivatives.

Table 4: Buchwald-Hartwig Amination of 5-Chloroindoles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene1001885
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002492
3N-MethylanilinePd(OAc)₂ (5)L3 (10)NaOt-BuToluene110-1202493[5]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloroindole with Aniline

This protocol is based on general procedures for the N-arylation of indoles and related heterocycles[6][7].

  • Reagents and Materials:

    • 5-Chloroindole (1.0 mmol)

    • Aniline (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

    • XPhos (0.036 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Toluene (5 mL)

    • Nitrogen or Argon atmosphere

  • Procedure: a. In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu. b. Add 5-chloroindole and a stir bar. c. Seal the tube, remove it from the glovebox, and add degassed toluene and aniline via syringe under a positive pressure of inert gas. d. Place the reaction tube in a preheated oil bath at 100 °C and stir for 18-24 hours. e. Monitor the reaction by TLC or GC-MS. f. Once complete, cool the reaction to room temperature and dilute with ethyl acetate. g. Filter the mixture through a pad of Celite, washing with ethyl acetate. h. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford 5-(phenylamino)indole.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for these cross-coupling reactions and the logical relationship between the starting material and potential products.

Experimental_Workflow start Start reagents Combine 5-Chloroindole, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor Reaction) solvent->heat workup Aqueous Workup and Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Logical_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Classes indole 5-Chloroindole suzuki Suzuki-Miyaura indole->suzuki Arylboronic Acid heck Heck indole->heck Alkene sonogashira Sonogashira indole->sonogashira Alkyne buchwald Buchwald-Hartwig indole->buchwald Amine aryl 5-Arylindoles suzuki->aryl vinyl 5-Vinylindoles heck->vinyl alkynyl 5-Alkynylindoles sonogashira->alkynyl amino 5-Aminoindoles buchwald->amino

Caption: Logical relationships of 5-chloroindole cross-coupling reactions.

References

Application Notes and Protocols for Large-Scale Synthesis of 5-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 5-chloroindole and its derivatives, crucial intermediates in the development of various pharmaceuticals. The following sections outline two robust, large-scale synthetic methods: a one-pot halogen exchange reaction and a multi-step synthesis from indoline. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Method 1: One-Pot Halogen-Halogen Exchange Synthesis

This method offers a commercially viable and operationally simple approach for the large-scale production of 5-chloroindole and its 3-substituted analogs. The protocol is based on a halogen exchange reaction from the readily available and less expensive 5-bromoindole.

Signaling Pathway

G 5-Bromoindole 5-Bromoindole Reaction Reaction 5-Bromoindole->Reaction CuCl CuCl CuCl->Reaction NMP NMP NMP->Reaction Heat Heat Heat->Reaction 5-Chloroindole 5-Chloroindole Reaction->5-Chloroindole

Caption: Halogen exchange reaction for 5-chloroindole synthesis.

Quantitative Data Summary
Starting MaterialProductSolventTemperature (°C)Time (h)Isolated Yield (%)
5-Bromoindole5-ChloroindoleDMF100657
5-Bromoindole5-ChloroindoleDMF1001263
5-Bromoindole5-ChloroindoleNMP205-2101276
5-Bromoindole 5-Chloroindole NMP 205-210 15 85
5-Bromoindole5-ChloroindoleDMA1501543
5-Bromoindole5-ChloroindoleDMSO1801547
5-Bromoindole5-ChloroindoleHMPA2001559
5-Bromo-3-formylindole5-Chloro-3-formylindoleNMP205-2101583
5-Bromo-3-acetylindole5-Chloro-3-acetylindoleNMP205-2101576
5-Bromoindole-3-carbonitrile5-Chloroindole-3-carbonitrileNMP205-2101579

Data extracted from Laxminarayana, K., et al. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society, 55(2), 240-242.

Experimental Protocol

Synthesis of 5-Chloroindole (2a)

  • A mixture of 5-bromoindole (100 g, 0.51 mol, 1.0 eq) and cuprous chloride (115 g, 1.16 mol, 2.27 eq) is dissolved in N-methyl-2-pyrrolidone (400 mL).

  • The reaction mixture is slowly heated to 205-210 °C in an oil bath and maintained at this temperature for 15 hours. The reaction progress can be monitored by GC analysis.

  • After completion, the reaction mixture is cooled to room temperature.

  • Aqueous ammonia (2 L, 20-25%) is added to the cooled mixture, and it is stirred for 30 minutes.

  • The product is extracted with chloroform (4 x 500 mL).

  • The combined organic layers are washed with water (2 x 400 mL) until the pH is neutral.

  • The solvent is evaporated under reduced pressure to yield the crude product as a brown viscous liquid.

  • The crude product is purified by high vacuum distillation to obtain 5-chloroindole as an off-white solid.

Method 2: Multi-Step Synthesis from Indoline

This scalable process involves a four-step synthesis starting from indoline, providing a robust route to high-purity 5-chloroindole. This method is particularly suited for industrial production where well-defined intermediate stages are preferred.

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Saponification cluster_3 Step 4: Dehydrogenation Indoline Indoline Acylation Acylation Indoline->Acylation Acylating_Agent Acylating_Agent Acylating_Agent->Acylation 1-Acyl-indoline 1-Acyl-indoline Acylation->1-Acyl-indoline Chlorination Chlorination 1-Acyl-indoline->Chlorination Chlorine Chlorine Chlorine->Chlorination 5-Chloro-1-acyl-indoline 5-Chloro-1-acyl-indoline Chlorination->5-Chloro-1-acyl-indoline Saponification Saponification 5-Chloro-1-acyl-indoline->Saponification Base Base Base->Saponification 5-Chloro-indoline 5-Chloro-indoline Saponification->5-Chloro-indoline Dehydrogenation Dehydrogenation 5-Chloro-indoline->Dehydrogenation Catalyst Catalyst Catalyst->Dehydrogenation Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Dehydrogenation 5-Chloroindole 5-Chloroindole Dehydrogenation->5-Chloroindole

Caption: Multi-step synthesis of 5-chloroindole from indoline.

Quantitative Data Summary
StepStarting MaterialProductKey ReagentsSolventTemperature (°C)Yield (%)
1. AcylationIndoline1-Acyl-indolineAcetic AnhydrideToluene20-60High
2. Chlorination1-Acyl-indoline5-Chloro-1-acyl-indolineChlorine, Sodium AcetateToluene, Water20-60~77-80 (of 5-chloro-indoline after saponification)
3. Saponification5-Chloro-1-acyl-indoline5-Chloro-indolineSodium HydroxideToluene, WaterRefluxHigh
4. Dehydrogenation5-Chloro-indoline5-ChloroindoleNitrobenzene, 5% Ru/CXylene148-15085-90

Data extracted from US Patent 4,377,699A.[1]

Experimental Protocol

Step 1 & 2: Synthesis of 5-Chloro-1-acetyl-indoline

  • To a solution of indoline (714 g, 6 mol) in toluene (2400 ml), add acetic anhydride (673 g, 6.6 mol) at 20°-25° C.

  • After the acylation is complete, add a solution of sodium acetate trihydrate (1190 g, 8.75 mol) in water (2400 ml).

  • Introduce chlorine gas (468 g, 6.6 mol) into the mixture at 20°-25° C.

  • Stir the mixture for 30 minutes, then add 3000 g of water and stir for another 15 minutes.

  • Separate the organic phase and evaporate to dryness under reduced pressure at 130° C.

  • Add isopropanol (2400 ml) to the residue at 70°-75° C and stir until completely dissolved.

  • Cool the solution to 20°-25° C and stir for one hour.

  • Filter the mixture to obtain 5-chloro-1-acetyl-indoline, which is then washed with isopropanol.

Step 3: Synthesis of 5-Chloro-indoline

  • To the 5-chloro-1-acetyl-indoline from the previous step, add a solution of sodium hydroxide (348 g, 8.7 mol) in water (1150 ml) and toluene (1150 ml).

  • Heat the mixture to reflux and stir for one hour.

  • Cool the mixture to room temperature and separate the organic phase.

  • Wash the organic phase with water.

  • Distill the organic phase under reduced pressure to obtain 5-chloro-indoline.

Step 4: Synthesis of 5-Chloroindole

  • A mixture of xylene (2000 ml), 5-chloro-indoline (1228 g, 8 mol), nitrobenzene (344 g, 2.79 mol), and 5% ruthenium on carbon catalyst (60 g) is refluxed with stirring for 6 to 7 hours.

  • During this time, distill off approximately 96 ml of water, allowing the temperature to rise to 148°-150° C.[1]

  • Cool the mixture to room temperature and filter to remove the catalyst.

  • Wash the filter cake with xylene (300 ml).

  • The filtrate is stirred three times for 10 minutes each with dilute hydrochloric acid to remove the aniline formed during the reaction.[1]

  • The organic phase is then washed with water, and the solvent is removed under reduced pressure.

  • The residue is distilled under high vacuum to yield 5-chloroindole.[1]

References

Application Notes & Protocols for the Quantification of 5-Chloro-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-1H-indole-6-carbonitrile is a chemical compound of interest in various fields of research, including medicinal chemistry and drug development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantification of this compound are reversed-phase HPLC with UV detection and LC-MS/MS for higher sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely available technique for the separation and quantification of this compound. This method is suitable for analyzing samples with concentrations in the microgram per milliliter (µg/mL) range.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for detecting and quantifying low levels of the analyte in complex matrices, such as biological fluids. This technique is preferred for pharmacokinetic and metabolism studies where concentrations can be in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the described analytical methods.

Table 1: HPLC Method Parameters and Performance

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Retention Time ~ 4.2 min
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (RSD) < 2%
Inter-day Precision (RSD) < 3%
Accuracy (Recovery) 98.5% - 101.2%

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValue
Column UPLC C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 95% B over 5 min
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 177.0 -> 150.0 (Quantifier)
177.0 -> 123.0 (Qualifier)
Linear Range 0.05 - 500 ng/mL
Limit of Detection (LOD) 0.015 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (RSD) < 4%
Inter-day Precision (RSD) < 5%
Accuracy (Recovery) 97.9% - 102.5%

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

1. Objective: To quantify this compound in a sample using HPLC with UV detection.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column

3. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards (0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Analysis:

  • Set up the HPLC system according to the parameters in Table 1.

  • Inject 10 µL of each standard and sample.

  • Record the chromatograms and integrate the peak area for the analyte.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification by LC-MS/MS

1. Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices.

2. Materials:

  • This compound reference standard

  • LC-MS grade acetonitrile, water, and formic acid

  • Internal Standard (e.g., isotopically labeled this compound)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • LC-MS/MS system with an ESI source

3. Standard Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) and an internal standard (100 µg/mL) in acetonitrile.

  • Prepare a series of working standards (0.05 to 500 ng/mL) containing a fixed concentration of the internal standard by serial dilution.

4. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system according to the parameters in Table 2.

  • Inject 5 µL of each standard and prepared sample.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Workflow_Quantification Figure 1: General Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Quantification stock Stock Solution (1 mg/mL) standards Calibration Standards (Serial Dilution) stock->standards Dilute hplc HPLC-UV Analysis standards->hplc lcms LC-MS/MS Analysis standards->lcms sample_raw Raw Sample sample_prep Sample Preparation (e.g., Extraction, Dilution) sample_raw->sample_prep sample_prep->hplc sample_prep->lcms curve Generate Calibration Curve hplc->curve lcms->curve quant Quantify Analyte Concentration curve->quant Interpolate LCMS_Protocol Figure 2: LC-MS/MS Sample Preparation Protocol start Start: Plasma Sample (100 µL) add_is Add Internal Standard start->add_is precipitate Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Application Notes and Protocols for N-arylation of 5-chloroindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 5-chloroindoles, a crucial transformation in the synthesis of various biologically active compounds and functional materials. The protocols outlined below are based on established palladium- and copper-catalyzed cross-coupling reactions, offering robust and versatile methods for forging the C-N bond between an aryl group and the indole nitrogen.

Introduction

The N-arylation of indoles, particularly functionalized scaffolds like 5-chloroindole, is a cornerstone of modern synthetic organic chemistry. The resulting N-arylindole moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The electron-withdrawing nature of the chlorine atom at the 5-position can influence the reactivity of the indole nucleus, necessitating optimized reaction conditions. This note details two of the most powerful and widely adopted methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] Microwave-assisted protocols are also discussed as a means to accelerate these reactions.[4][5][6][7]

Key Methodologies

The two primary catalytic systems for the N-arylation of 5-chloroindoles are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This method is renowned for its broad substrate scope and high functional group tolerance. It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base.[2][8][9][10]

  • Copper-Catalyzed Ullmann Condensation: A classical and cost-effective method that has seen significant advancements with the development of new ligands and reaction conditions, making it a viable alternative to palladium-catalyzed systems.[11][12][13][14][15]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize typical quantitative data for the N-arylation of indoles, providing a comparative overview of the two main catalytic systems.

Table 1: Palladium-Catalyzed N-arylation of Indoles - Typical Reaction Parameters

ParameterTypical Range/ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is common.[16][17]
Ligand XPhos, RuPhos, BINAP, DavePhosLigand choice is crucial and often substrate-dependent.[2][9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred.[10]
Solvent Toluene, Dioxane, DMFAnhydrous and degassed solvents are essential.
Temperature 80-120 °CReaction temperature depends on the reactivity of the aryl halide.
Reaction Time 12-24 hoursMicrowave irradiation can significantly reduce reaction times.[5]
Yield 70-95%Yields are generally high for a wide range of substrates.

Table 2: Copper-Catalyzed N-arylation of Indoles - Typical Reaction Parameters

ParameterTypical Range/ConditionsNotes
Copper Source CuI, Cu₂O, CuO nanoparticles5-20 mol% loading is typical.[1][12][13][18]
Ligand L-proline, 1,10-phenanthroline, diaminesLigands can accelerate the reaction and improve yields.[6][12][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are commonly used.[6]
Solvent DMSO, DMF, DioxanePolar aprotic solvents are often employed.
Temperature 100-150 °CHigher temperatures are often required compared to Pd-catalysis.[11]
Reaction Time 24-48 hoursMicrowave irradiation can be beneficial.[6]
Yield 60-90%Good to excellent yields can be achieved with optimized conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation of 5-chloroindole (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the N-arylation of 5-chloroindole with an aryl bromide.

Reagents and Materials:

  • 5-chloroindole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-chloroindole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-5-chloroindole.

Protocol 2: Copper-Catalyzed N-arylation of 5-chloroindole (Ullmann Condensation)

This protocol describes a general procedure for the copper-catalyzed N-arylation of 5-chloroindole with an aryl iodide.

Reagents and Materials:

  • 5-chloroindole

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Reaction vial or flask

Procedure:

  • To a reaction vial, add 5-chloroindole (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vial and flush with an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture at 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-5-chloroindole.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 5-chloroindole - Aryl Halide - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat & Stir (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Cool & Quench monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Characterize Product (NMR, MS) purify->product

Caption: Generalized workflow for the N-arylation of 5-chloroindoles.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination Indole-H + Base reductive_elimination Reductive Elimination Complex amine_coordination->reductive_elimination - HX reductive_elimination->pd0 N-Arylindole

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Fragment-Based Screening: A Case Study with 5-Chloro-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the fragment, 5-Chloro-1H-indole-6-carbonitrile, in fragment-based drug discovery (FBDD). This document outlines a representative workflow for identifying and validating fragment hits against a hypothetical protein target, Protein Kinase X (PKX), a key enzyme implicated in tumorigenesis.

Introduction to this compound in FBDD

Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target.[1] The indole scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds.[2] The inclusion of a chloro substituent can significantly influence binding affinity and selectivity. This compound is a valuable fragment for screening due to its desirable physicochemical properties, including low molecular weight and potential for diverse interactions with a protein binding pocket.

This document details a hypothetical fragment screening campaign to identify inhibitors of Protein Kinase X (PKX). The workflow will encompass primary screening using Nuclear Magnetic Resonance (NMR) spectroscopy, followed by hit validation and affinity determination using Surface Plasmon Resonance (SPR).

Data Presentation: Hypothetical Screening Results

The following tables summarize the hypothetical quantitative data obtained from the screening of this compound against PKX.

Table 1: Primary Screen Hit Validation Summary

Fragment IDFragment NameMolecular Weight ( g/mol )Primary Screen MethodHit Confirmation
F032This compound176.60Saturation Transfer Difference (STD) NMRConfirmed

Table 2: Biophysical Characterization of Fragment Hit

Fragment IDKd (SPR) (µM)Ligand Efficiency (LE)
F0323500.35

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments in this hypothetical screening campaign are provided below.

Protocol 1: NMR-Based Primary Fragment Screening

This protocol describes the use of Saturation Transfer Difference (STD) NMR spectroscopy to identify fragments that bind to the target protein, PKX.

Materials:

  • Protein: Human Protein Kinase X (PKX), >95% purity, at a stock concentration of 50 µM in 20 mM phosphate buffer (pH 7.4), 150 mM NaCl, 1 mM DTT, and 5% D2O.

  • Fragment: this compound, dissolved in d6-DMSO to a stock concentration of 100 mM.

  • Buffer: 20 mM phosphate buffer (pH 7.4), 150 mM NaCl, 1 mM DTT in 99.9% D2O.

  • NMR tubes.

  • NMR spectrometer operating at 600 MHz or higher, equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare the final screening sample by adding the fragment stock solution to the protein stock solution to achieve a final fragment concentration of 200 µM and a final protein concentration of 10 µM. The final DMSO concentration should not exceed 0.2%.

    • Prepare a control sample containing only the fragment at 200 µM in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the control sample to identify the fragment's resonance signals.

    • For the protein-fragment sample, acquire STD NMR spectra.

    • Set the on-resonance saturation frequency to a region of the spectrum where only protein resonances are present (e.g., 0.5 ppm).

    • Set the off-resonance saturation frequency to a region where no protein or fragment resonances are present (e.g., 30 ppm).

    • Use a train of Gaussian pulses for selective saturation with a total saturation time of 2 seconds.

    • Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • A positive signal in the STD spectrum at the resonance frequencies of the fragment indicates binding to the protein.

    • Calculate the STD amplification factor for each proton of the fragment to identify the parts of the molecule in closest contact with the protein.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

This protocol describes the use of SPR to confirm the binding of this compound to PKX and to determine the dissociation constant (Kd).

Materials:

  • Protein: Human Protein Kinase X (PKX), >95% purity, with a free cysteine for immobilization or an engineered tag (e.g., His-tag).

  • Fragment: this compound, dissolved in running buffer with a maximum of 1% DMSO.

  • SPR Instrument: (e.g., Biacore, Cytiva).

  • Sensor Chip: CM5 sensor chip (for amine coupling) or appropriate sensor chip for the chosen immobilization chemistry.

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl (for amine coupling).

  • Running Buffer: 20 mM phosphate buffer (pH 7.4), 150 mM NaCl, 0.005% P20 surfactant.

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the PKX protein (at ~50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 5.0) over the activated surface.

    • Deactivate the remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer, typically ranging from 1 µM to 500 µM.

    • Inject the fragment solutions over the immobilized PKX surface and the reference flow cell at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the SPR signal (response units, RU) over time. Each injection should be followed by a dissociation phase where only running buffer is flowed over the sensor surface.

    • Regenerate the sensor surface between different fragment concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the key processes described in these application notes.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization FragmentLibrary Fragment Library (incl. This compound) NMRScreen STD NMR Screening FragmentLibrary->NMRScreen HitConfirmation Hit Confirmation NMRScreen->HitConfirmation Identified Hits SPRAssay SPR Affinity Determination (Kd) HitConfirmation->SPRAssay LeadGen Structure-Based Design & Synthesis SPRAssay->LeadGen Validated Fragment (e.g., F032)

Fragment-Based Drug Discovery Workflow.

STD_NMR_Principle cluster_protein Macromolecule (PKX) cluster_fragment Ligand (Fragment) cluster_process STD NMR Process Protein Protein Binding Pocket Saturation 1. Selective Saturation of Protein Protons Fragment 5-Chloro-1H- indole-6-carbonitrile Transfer 2. Saturation Transfer to Binding Fragment Fragment->Transfer Saturation->Transfer Detection 3. Detection of Fragment Signals in STD Spectrum Transfer->Detection

Principle of Saturation Transfer Difference (STD) NMR.

SPR_Workflow cluster_setup Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis SensorChip Sensor Chip ImmobilizeProtein Immobilize PKX SensorChip->ImmobilizeProtein InjectFragment Inject Fragment (Analyte) MeasureResponse Measure SPR Response InjectFragment->MeasureResponse DetermineKd Determine Kd from Concentration Series MeasureResponse->DetermineKd Binding Data

Workflow for SPR-Based Fragment Analysis.

References

Application Notes and Protocols: Development of Kinase Inhibitors from Indole Carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of kinase inhibitors based on the indole carbonitrile scaffold. This document includes key inhibitory data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of relevant signaling pathways and structure-activity relationships.

Introduction to Indole Carbonitrile-Based Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a carbonitrile group at the 3-position of the indole ring has proven to be a valuable strategy in the design of potent and selective kinase inhibitors. This moiety can act as a hydrogen bond acceptor and participate in various non-covalent interactions within the ATP-binding pocket of kinases, contributing to high binding affinity. Notably, indole-3-carbonitrile derivatives have shown significant promise as inhibitors of Tropomyosin Receptor Kinase (TRK) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), both of which are important targets in oncology and neurodegenerative diseases, respectively.[2][3]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities of selected indole-3-carbonitrile derivatives against their primary kinase targets.

Table 1: Inhibitory Activity of Indole-3-Carbonitrile Derivatives against DYRK1A.

Compound IDModificationDYRK1A IC50 (nM)Reference
Harmine (Reference Compound)33-700[4][5]
INDY (Reference Compound)Submicromolar[3]
Leucettine L41 (Reference Compound)Submicromolar[3]
EHT 5372 (Reference Compound)0.22[3]
KuFal194 (Reference Compound)6[3]
7-chloro-1H-indole-3-carbonitrile Fragment TemplateMicromolar[3]

Table 2: Inhibitory Activity of Indole-3-Carbonitrile Derivatives against TRK Kinases.

Compound IDTarget KinaseIC50 (nM)Reference
GW441756 TRKA2[6]
Danusertib TRKA31[6]
SP600125 TRKA70[6]
Selitrectinib (LOXO-195) TRKA (wild-type)0.6[6]
Taletrectinib (DS-6051b) NTRK1 (TRKA)0.622[6]
Altiratinib TRKA0.9[6]
C11 Not specifiedNot specified[7]

Experimental Protocols

Synthesis of Indole-3-Carbonitrile Derivatives

This protocol describes a general method for the synthesis of 2-substituted indole-3-carbonitriles.

Procedure:

  • Synthesis of 2-substituted indoles:

    • Treat anilines with chloroacetonitrile to obtain α-chloro acetophenones.

    • React the resulting α-chloro acetophenones with a suitable Grignard reagent to yield the desired 2-substituted indoles.[2]

  • Introduction of the 3-carbonitrile group (Procedure A):

    • Dissolve hydroxylammonium chloride (2 eq.) and sodium acetate (2 eq.) in a mixture of ethanol and water.

    • Add the (indol-3-yl)-2-oxoacetic acid (1 eq.) and heat the solution at reflux for 6-9 hours, monitoring the reaction by TLC.

    • Evaporate the solvent and purify the crude product by recrystallization or column chromatography.[2]

  • Introduction of the 3-carbonitrile group (Procedure B):

    • Dissolve the indole (1 eq.) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1 eq.) in anhydrous 1,2-dichloroethane in an argon-flushed microwave reaction vessel.

    • Add boron trifluoride diethyl etherate (1–2.5 eq.) and stir the solution in a sealed vessel for 20–48 hours at 100 °C.

    • After cooling, dilute the solution with 1,2-dichloroethane and wash successively with aqueous sodium hydroxide, hydrochloric acid, and water.[2]

  • Introduction of the 3-carbonitrile group (Procedure C):

    • Under a nitrogen atmosphere, dissolve the indole (1 eq.) in anhydrous acetonitrile and cool to 0 °C.

    • Add a mixture of chlorosulfonyl isocyanate (1–7 eq.) and anhydrous acetonitrile dropwise.

    • Allow the solution to warm to room temperature and stir for 4 hours.

    • Add a mixture of dimethylformamide and anhydrous acetonitrile and continue stirring for 2 hours.

    • Quench the reaction by adding water.[2]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of indole carbonitrile inhibitors against target kinases.

Materials:

  • Recombinant kinase (e.g., DYRK1A, TRKA)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • Indole carbonitrile inhibitor stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the indole carbonitrile inhibitor in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µl of the kinase solution (concentration optimized for the assay).

  • Add 2 µl of a mixture of the kinase substrate and ATP (concentrations optimized for the assay).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of indole carbonitrile inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., Km-12 for TRK inhibitors)

  • Cell culture medium and supplements

  • Indole carbonitrile inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indole carbonitrile inhibitor or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.

Western Blotting

This protocol is for assessing the inhibition of kinase phosphorylation and downstream signaling pathways in cells treated with indole carbonitrile inhibitors.

Materials:

  • Cell lysate from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TRKA (Tyr490), anti-TRKA, anti-phospho-DYRK1A substrate, anti-DYRK1A, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-TRKA (Tyr490) at a 1:1000 dilution) overnight at 4°C with gentle shaking.[8][9]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at a 1:5000 dilution) for 1 hour at room temperature.[8]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin) or a total protein antibody (e.g., anti-TRKA).

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by TRKA and DYRK1A, which are targets of indole carbonitrile inhibitors.

TRKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K PLCg PLCγ TRKA->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PLCg->Transcription NGF NGF (Nerve Growth Factor) NGF->TRKA Binds and Activates Inhibitor Indole Carbonitrile Inhibitor Inhibitor->TRKA Inhibits

Caption: TRKA Signaling Pathway and Inhibition.

DYRK1A_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DYRK1A DYRK1A GSK3B GSK3β DYRK1A->GSK3B Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates NFAT NFATc DYRK1A->NFAT Phosphorylates (prevents nuclear translocation) GSK3B->Tau Phosphorylates NFAT_n NFATc Transcription Gene Transcription (Neuronal Development, Cell Cycle) NFAT_n->Transcription Inhibitor Indole Carbonitrile Inhibitor Inhibitor->DYRK1A Inhibits

Caption: DYRK1A Signaling and Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of indole carbonitrile-based kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Design Scaffold Selection (Indole Carbonitrile) Synthesis Chemical Synthesis Design->Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellViability Cell-Based Viability Assay (e.g., MTT) KinaseAssay->CellViability WesternBlot Western Blotting (Target Engagement) CellViability->WesternBlot SAR Structure-Activity Relationship (SAR) Studies WesternBlot->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design Iterative Design

Caption: Kinase Inhibitor Discovery Workflow.

Structure-Activity Relationship (SAR)

The following diagram summarizes key structure-activity relationships for indole-3-carbonitrile based DYRK1A inhibitors.

SAR_Diagram cluster_r1 R1 Position (Indole Nitrogen) cluster_r2 R2 Position (C2 of Indole) IndoleCore Indole-3-carbonitrile Core R1 R2 R1_H H: Optimal Activity R1_Alkyl Small Alkyl (e.g., Methyl): Decreased Activity R1_Benzyl Bulky Group (e.g., Benzyl): Loss of Activity R2_Aryl Aromatic Rings (e.g., Phenyl): Tolerated R2_Alkyl Aliphatic Groups (e.g., Cyclopentyl): Well Tolerated, Potent R2_Polar Polar Groups (e.g., Diol): Decreased Activity

Caption: SAR of Indole-3-carbonitrile DYRK1A Inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Indole Halogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during indole halogenation reactions.

Frequently Asked Questions (FAQs)

1. Why am I getting poor regioselectivity in my indole halogenation?

Poor regioselectivity is a common issue in indole halogenation. The indole nucleus has multiple reactive sites, primarily C3, C2, and the nitrogen atom. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the indole substrate.

  • C3-Halogenation: The C3 position of indole is the most electron-rich and generally the most reactive towards electrophiles.[1][2] For many N-unprotected or N-alkylated indoles, electrophilic halogenation preferentially occurs at this position.

  • C2-Halogenation: Halogenation at the C2 position can be favored under specific conditions. One key strategy is the use of an electron-withdrawing group (EWG) on the indole nitrogen (e.g., Ac, Ts, Boc).[3][4][5] This reduces the nucleophilicity of the C3 position, making the C2 position more susceptible to electrophilic attack.

  • Benzene Ring Halogenation: Halogenation on the benzene portion of the indole ring is less common but can occur, especially with more reactive halogenating agents or under forcing conditions. For instance, bromination of 2-CF3-indole with a second equivalent of bromine can lead to bromination at the 5-position.[6]

Troubleshooting Tips:

  • To favor C3-halogenation:

    • Use N-unprotected or N-alkylated indoles.

    • Employ mild halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimde (NIS) in a suitable solvent like DMF or acetonitrile.[6]

  • To favor C2-halogenation:

    • Install an electron-withdrawing group on the indole nitrogen.[3][7]

    • Utilize reaction systems like oxone-halide, which have been shown to selectively halogenate the C2 position of N-EWG indoles.[3][4]

  • Protecting Group Strategy: The choice of the N-protecting group is crucial for directing regioselectivity.[3][4] Electron-donating groups on the nitrogen generally favor C3-halogenation, while electron-withdrawing groups can steer the reaction towards C2.[8]

2. My reaction is producing a significant amount of di- or poly-halogenated products. How can I achieve mono-halogenation?

Over-halogenation is a common side reaction, especially with highly activated indole substrates or reactive halogenating agents.

Troubleshooting Tips:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is often recommended for mono-halogenation.

  • Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

  • Choice of Halogenating Agent: Use a less reactive halogenating agent. For example, NCS or NBS are generally milder than elemental bromine or chlorine.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and minimize over-reaction.

3. I am observing low yields and decomposition of my starting material. What could be the cause?

Indoles are sensitive to strong acids and oxidizing conditions, which can lead to polymerization or decomposition.[9][10]

Troubleshooting Tips:

  • Acid Sensitivity: Avoid strongly acidic conditions, as they can promote indole dimerization and polymerization.[11] If a Lewis acid is required, use a milder one or a smaller catalytic amount.[12][13]

  • Oxidative Decomposition: Some halogenating agents, like Selectfluor, are strong oxidizing agents and can decompose sensitive substrates.[14] If you suspect oxidative decomposition, consider using a milder halogenating system.

  • Solvent Choice: The choice of solvent can influence the stability of the indole. Aprotic solvents like DMF, acetonitrile, or CH2Cl2 are commonly used.

  • N-Protection: Protecting the indole nitrogen can enhance its stability towards various reaction conditions.[9]

4. My catalyst appears to be inactive or is leading to undesired side reactions. What should I consider?

Both Lewis acid and enzymatic catalysts can present challenges in indole halogenation.

Troubleshooting Tips:

  • Lewis Acid Catalysis:

    • Moisture Sensitivity: Many Lewis acids are sensitive to moisture. Ensure you are using anhydrous conditions.

    • Catalyst Loading: Optimize the catalyst loading. High concentrations of some catalysts can lead to deactivation or side reactions.[15]

    • Substrate Compatibility: Some functional groups on the indole substrate may coordinate with the Lewis acid, inhibiting its catalytic activity.

  • Enzymatic Halogenation:

    • Cofactor Regeneration: Flavin-dependent halogenases (FDHs) often require a cofactor regeneration system.[16] Ensure that the necessary components for this are present and active.

    • Substrate Specificity: Enzymes are highly specific. Your indole derivative may not be a suitable substrate for the chosen halogenase.[17][18] Consider screening different halogenase variants.[19]

    • Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity. Optimize these parameters for your specific enzyme.

Quantitative Data Summary Tables

Table 1: Regioselective C2-Halogenation of N-Acyl Indoles with Oxone-Halide System

EntrySubstrate (N-Acyl Indole)Halogen SourceSolventTime (h)Yield (%)Ref.
1N-AcetylindoleNaClMeCN1285 (Chloro)[7]
2N-AcetylindoleNaBrMeCN1292 (Bromo)[7]
3N-BenzoylindoleNaClMeCN2478 (Chloro)[7]
4N-BenzoylindoleNaBrMeCN2488 (Bromo)[7]
5N-TosylindoleNaClMeCN1282 (Chloro)[7]
6N-TosylindoleNaBrMeCN1290 (Bromo)[7]

Table 2: C3-Halogenation of 2-Trifluoromethylindole

EntryHalogenating AgentSolventTemperatureTimeYield (%)Ref.
1NCSMeCNrt30 min95 (Chloro)[6]
2NBSMeCNrt30 min98 (Bromo)[6]
3Br2CH2Cl2rt5 min96 (Bromo)[6]
4I2MeCN50 °C3 h92 (Iodo)[6]

Detailed Experimental Protocols

Protocol 1: General Procedure for C2-Bromination of N-Acetylindole using Oxone-NaBr

  • To a solution of N-acetylindole (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add NaBr (1.2 mmol).

  • Add Oxone (1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12 hours), quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-N-acetylindole.[7]

Protocol 2: General Procedure for C3-Bromination of 2-Trifluoromethylindole using NBS

  • To a stirred solution of 2-trifluoromethylindole (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 mmol) at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromo-2-trifluoromethylindole.[6]

Mandatory Visualization

TroubleshootingWorkflow start Start: Indole Halogenation issue Identify Primary Issue start->issue regioselectivity Poor Regioselectivity issue->regioselectivity Selectivity overhalogenation Over-halogenation issue->overhalogenation Purity low_yield Low Yield / Decomposition issue->low_yield Yield c2_desired C2 Halogenation Desired? regioselectivity->c2_desired c3_desired C3 Halogenation Desired? regioselectivity->c3_desired control_stoich Control Stoichiometry (1.0-1.1 eq. halogen) overhalogenation->control_stoich check_acidity Avoid Strong Acids low_yield->check_acidity c2_desired->c3_desired No add_ewg Add N-EWG (e.g., Ac, Ts, Boc) c2_desired->add_ewg Yes use_n_unprotected Use N-unprotected or N-alkyl indole c3_desired->use_n_unprotected Yes end Reaction Optimized add_ewg->end use_n_unprotected->end lower_temp Lower Reaction Temperature control_stoich->lower_temp lower_temp->end milder_reagent Use Milder Halogenating Agent check_acidity->milder_reagent milder_reagent->end RegioselectivityFactors indole Indole Substrate n_substituent N-Substituent indole->n_substituent reagent Halogenating Agent indole->reagent edg Electron-Donating Group (e.g., H, Alkyl) n_substituent->edg is ewg Electron-Withdrawing Group (e.g., Ac, Ts) n_substituent->ewg is mild Mild (e.g., NBS, NCS) reagent->mild is strong Strong / Oxidizing (e.g., Br2, Selectfluor) reagent->strong is c3_halogenation Favors C3 Halogenation edg->c3_halogenation c2_halogenation Favors C2 Halogenation ewg->c2_halogenation mild->c3_halogenation strong->c3_halogenation Often overhalogenation Over-halogenation/ Decomposition strong->overhalogenation Risk of

References

Technical Support Center: Purification of 5-Chloro-1H-indole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Chloro-1H-indole-6-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My crude this compound appears as a dark, oily residue. How should I proceed with purification?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents from the synthesis. Before attempting recrystallization or column chromatography, it is advisable to perform a solvent trituration. Suspend the crude oil in a non-polar solvent in which the desired product has low solubility at room temperature, such as hexanes or diethyl ether. Stir vigorously, which may induce the precipitation of your product as a solid. This process will wash away many of the non-polar impurities and residual solvents.

Question: I am attempting to purify my compound by column chromatography on silica gel, but I am observing significant streaking of the product spot on my TLC plate. How can I improve the separation?

Answer: Streaking on silica gel TLC plates for indole-containing compounds can be due to the slightly acidic nature of the silica or the basicity of the indole nitrogen. To mitigate this, you can try the following:

  • Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper bands.

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

Question: During column chromatography, multiple spots are co-eluting, making it difficult to isolate the pure this compound. What strategies can I employ?

Answer: Co-elution of impurities is a common challenge. Here are several approaches to improve separation:

  • Optimize the eluent system: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides better resolution than an isocratic elution. Experiment with different solvent systems of varying polarity.

  • Consider reversed-phase chromatography: If normal-phase chromatography is ineffective, reversed-phase (C18) flash chromatography can be a powerful alternative. A typical mobile phase would be a gradient of acetonitrile or methanol in water.

  • Pre-purification by recrystallization: If the crude product is a solid, attempting a recrystallization before chromatography can significantly reduce the amount of impurities, simplifying the subsequent chromatographic separation.

Question: I performed a recrystallization, but the recovery of my purified product is very low. How can I improve the yield?

Answer: Low recovery in recrystallization can be due to several factors:

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor.

  • Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve complete dissolution. Using an excessive volume of solvent will result in a lower yield of recovered crystals.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Frequently Asked Questions (FAQs)

What are the common impurities in crude this compound?

While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar chloro-indole derivatives can include:

  • Starting materials: Unreacted precursors from the indole ring formation.

  • Isomers: Positional isomers formed during the chlorination or cyanation steps.

  • Byproducts of N-arylation: If an N-arylation step is involved, impurities from reaction at an incorrect position may be present.[1][2]

  • Dehalogenated products: In reactions involving reductive steps, loss of the chloro-substituent can occur.[2]

  • Polymeric material: Formed under harsh reaction conditions.

What are the recommended purification methods for this compound?

The most common and effective purification methods are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. The choice of method depends on the nature and quantity of the impurities present in the crude material.

What is a good starting point for developing a recrystallization protocol?

A good starting point for solvent screening for recrystallization of chlorinated indoles is to test single solvents of varying polarity such as ethanol, isopropanol, acetonitrile, toluene, and ethyl acetate. If a single solvent is not ideal, a binary solvent system can be effective. Common mixtures include ethyl acetate/hexanes, acetone/hexanes, and methanol/water. The goal is to find a system where the compound is soluble in the hot solvent and sparingly soluble when cold.

What are the typical conditions for column chromatography purification?

For normal-phase flash column chromatography on silica gel, a common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. Based on protocols for similar indole carbonitriles, a starting point could be a gradient of 10% to 50% ethyl acetate in petroleum ether.[3] Monitoring the separation by TLC is crucial to determine the optimal eluent composition.

When should I consider using preparative HPLC?

Preparative HPLC is generally reserved for situations where:

  • High-purity material (>99%) is required for applications such as reference standards or biological assays.

  • Impurities are structurally very similar to the desired product and cannot be removed by recrystallization or flash chromatography.

  • Only small quantities of material need to be purified.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
Recrystallization 98-99.5%60-85%Scalable, cost-effective, good for removing major impurities.Can have lower recovery, may not remove closely related impurities.
Flash Column Chromatography (Silica Gel) 97-99%70-90%Good for separating mixtures with different polarities, versatile.Can be time-consuming, requires solvent, potential for product degradation on silica.
Preparative HPLC (Reversed-Phase) >99.5%50-80%Excellent for achieving very high purity, separates closely related compounds.Expensive, not easily scalable, requires specialized equipment.

Note: The values in this table are typical ranges and will vary depending on the quality of the crude material and the optimization of the specific protocol.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 40% ethyl acetate in hexanes) to elute the compounds from the column. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the desired product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound trituration Solvent Trituration (e.g., Hexanes) crude->trituration Oily Crude recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization Solid Crude trituration->recrystallization column_chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) recrystallization->column_chromatography Further Purification pure_product Pure Product (>99%) recrystallization->pure_product Purity >98% prep_hplc Preparative HPLC (C18, ACN/H2O) column_chromatography->prep_hplc High Purity Needed column_chromatography->pure_product Purity >98% prep_hplc->pure_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue streaking Streaking on TLC? start->streaking coelution Co-elution of Spots? start->coelution low_recovery Low Recrystallization Yield? start->low_recovery streaking->coelution No add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) streaking->change_stationary_phase Still Streaking coelution->low_recovery No optimize_gradient Optimize Eluent Gradient coelution->optimize_gradient Yes reversed_phase Try Reversed-Phase Chromatography coelution->reversed_phase Still Co-eluting check_solvent Re-evaluate Recrystallization Solvent low_recovery->check_solvent Yes slow_cooling Ensure Slow Cooling low_recovery->slow_cooling Solvent is Good

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Regioselective Functionalization of Indole Rings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my functionalization reaction consistently occur at the C3 position of the indole ring?

A: The indole ring is an electron-rich heterocycle, and its reactivity is not uniform across all positions. The C3 position is the most nucleophilic and electronically favored site for electrophilic aromatic substitution, which is the mechanism for many functionalization reactions.[1] If the C3 position is unsubstituted, it will typically be the default site of reaction.

Q2: How can I achieve functionalization at the C2 position?

A: To promote reactivity at the C2 position, you generally need to overcome the inherent preference for C3. Common strategies include:

  • Blocking the C3 Position: If the C3 position is already substituted, the C2 position often becomes the next most reactive site within the pyrrole moiety.[1]

  • Using a Directing Group (DG): Installing a directing group on the indole nitrogen (N1) can steer the reaction to the C2 position. For example, an N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed C2-alkenylation.[1]

  • Specific Catalyst Systems: Certain catalytic systems are designed to favor C2 functionalization even with a free N-H indole. A well-known example is the palladium/norbornene co-catalyzed system for direct C2-alkylation.[2][3]

Q3: What is the principle behind using a directing group to control regioselectivity?

A: A directing group is a chemical moiety that is temporarily attached to the indole, typically at the N1 position, to control the position of a subsequent reaction. It works through a process called chelation-assisted C-H activation. The directing group coordinates to the metal catalyst, forming a metallacycle intermediate. This brings the catalyst into close proximity to a specific C-H bond (e.g., at C7 or C2), forcing the activation and subsequent functionalization to occur at that site, overriding the ring's natural reactivity.[4][5]

Q4: Functionalizing the benzene portion (C4-C7) of the indole is proving difficult. Is this expected?

A: Yes, this is a significant challenge. The C-H bonds on the benzenoid core of the indole are less reactive than those on the pyrrole ring.[4][6] Achieving regioselective functionalization at the C4, C5, C6, or C7 positions almost always requires a directing group strategy to overcome this low reactivity and to differentiate between the four similar C-H bonds.[4][7]

Troubleshooting Guides

Problem 1: Poor or mixed regioselectivity between C2 and C3 positions in a palladium-catalyzed arylation.

Q: My Pd-catalyzed arylation of a free (NH)-indole yields a mixture of C2 and C3 products. How can I improve selectivity for the C3 position?

A: The regioselectivity in Pd-catalyzed arylations can be highly sensitive to the ligands and base used. To favor C3 arylation, you can modify the catalytic system. A switch from a phosphine ligand like PPh₃ to a more electron-rich N-heterocyclic carbene (NHC) ligand, such as IMes, has been shown to improve both yield and selectivity for the C3 position. The choice of base is also critical; switching the magnesium base can influence the steric environment around the catalyst and steer the reaction towards C3.[8]

Problem 2: Failure to achieve functionalization on the benzene ring (C4-C7 positions).

Q: I am attempting a C4-arylation using a standard cross-coupling protocol, but I am only recovering starting material. What am I doing wrong?

A: Direct functionalization of the C4 position is difficult and requires specific strategies to direct the catalyst to this less reactive site.[6] Consider the following:

  • Install a Directing Group: A removable pivaloyl directing group at the C3 position can effectively steer arylation to the C4 position.[4][9]

  • Use a Transient Directing Group: An alternative is to use a transient directing group like glycine, which coordinates to the catalyst and the indole in situ to direct C4-arylation and is not permanently installed on the substrate.[6]

  • Optimize Reaction Conditions: C4-arylation often requires higher temperatures and specific additives. For the glycine transient DG method, a catalytic system of Pd(OAc)₂ with AgTFA as an oxidant at 110 °C is effective.[6]

Q: How can I selectively target the C7 position for functionalization?

A: The C7 position is another challenging site. A highly effective and widely cited method involves installing a di-tert-butylphosphinoyl (-P(O)tBu₂) group on the indole nitrogen. This bulky, electron-withdrawing directing group, when paired with a palladium catalyst, selectively directs a variety of functionalizations—including arylation, olefination, and alkylation—to the C7 position.[4][5][9]

Data Presentation: Controlling Regioselectivity

The following tables summarize quantitative data from published experiments, illustrating how changes in reaction components can influence the regiochemical outcome.

Table 1: Effect of Base on Regioselectivity in Pd-Catalyzed C-Arylation of (NH)-Indole.[8]

EntryBaseC2:C3 RatioYield (%)
1MgO>98:275
2MgCl₂2:9865
Reaction conditions: (NH)-Indole, iodoarene, Pd catalyst, ligand, base, solvent, heat.

Table 2: Influence of Directing Group and Catalyst on Benzene Ring Arylation.[4][5][9]

Target PositionDirecting Group (Position)CatalystTypical Yield (%)
C4Pivaloyl (at C3)Pd58 - 83
C6-P(O)tBu₂ (at N1)CuVaries
C7-P(O)tBu₂ (at N1)PdHigh

Table 3: Temperature-Controlled Regioselectivity in Brønsted Acid-Catalyzed Hydroindolation.[10]

EntrySubstrate (Indole)Temperature (°C)Product TypeYield (%)
15-Nitroindole55No Reaction0
25-Nitroindole100Markovnikov (C2)85
3Indole55Anti-Markovnikov (C3)92
4Indole100Markovnikov (C2)88
Reaction conditions: Indole, terminal aryl alkyne, TsOH catalyst, water/alcohol solvent system.

Experimental Protocols

Protocol 1: Palladium/Norbornene-Cocatalyzed C2-Alkylation of Free (NH)-Indoles[2]

  • Preparation: To a 50-mL Schlenk flask equipped with a magnetic stir bar, add the 1H-indole substrate (1.0 mmol), norbornene (188 mg, 2.0 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (11.2 mg, 0.05 mmol) or [Pd(CH₃CN)₂Cl₂].

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add N,N-dimethylacetamide (DMA, 4.0 mL) and water (0.5 M concentration in the solvent). Add the primary alkyl bromide (1.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture at 70-90 °C for the time specified by substrate (typically 14-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the 2-alkylated indole.

Protocol 2: Directing Group-Assisted C7-Arylation Using N-P(O)tBu₂[4][5]

  • Substrate Preparation: Synthesize the N-P(O)tBu₂ protected indole by reacting the parent indole with tBu₂P(O)Cl in the presence of a strong base like LHMDS or NaH.

  • Reaction Setup: In a sealed tube, combine the N-P(O)tBu₂ indole (0.2 mmol), aryl halide (0.3 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), a suitable ligand (e.g., P(o-tolyl)₃, 6.1 mg, 0.02 mmol), and an inorganic base such as Cs₂CO₃ or K₂CO₃ (0.4 mmol).

  • Solvent Addition: Add a suitable solvent, such as toluene or 1,4-dioxane (2.0 mL).

  • Reaction: Seal the tube and heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, filter through celite, and concentrate. Purify the crude product via column chromatography.

  • Directing Group Removal: The N-P(O)tBu₂ group can be removed if desired by treatment with a reagent like LiAlH₄.[6]

Visualizations

Troubleshooting_Workflow cluster_options Modification Strategies start Start Experiment check_regio Analyze Product Mixture (NMR, GC-MS) start->check_regio is_selective Is Regioselectivity >95%? check_regio->is_selective troubleshoot Troubleshoot: Poor Selectivity is_selective->troubleshoot No finish Successful Functionalization is_selective->finish Yes change_dg Introduce/ Change Directing Group troubleshoot->change_dg DG Strategy change_catalyst Modify Catalyst/ Ligand System troubleshoot->change_catalyst Catalyst Control change_conditions Adjust Solvent/ Temperature/ Base troubleshoot->change_conditions Condition Tuning re_analyze Re-run and Analyze change_dg->re_analyze change_catalyst->re_analyze change_conditions->re_analyze re_analyze->check_regio

Caption: A troubleshooting workflow for improving regioselectivity.

Caption: Role of directing groups in guiding C-H activation.

Catalytic_Cycle A Catalyst Precursor [Pd(II)] + DG-Indole B Chelation-Assisted C-H Activation A->B Coordination C Palladacycle Intermediate B->C Forms Metallacycle D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Functionalized Product + [Pd(II)] F->G Forms C-C bond G->A Catalyst Regeneration

Caption: Simplified cycle for directing group-assisted C-H arylation.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Indole Derivative Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the challenges encountered during the scale-up of indole derivative production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of indole derivatives at a larger scale.

Synthesis-Related Issues

Question: My Fischer indole synthesis is giving low yields and multiple side products upon scale-up. What are the likely causes and how can I mitigate them?

Answer:

Low yields and the formation of impurities are common challenges when scaling up the Fischer indole synthesis. Several factors could be contributing to these issues:

  • Inadequate Heat Management: The Fischer indole synthesis is often exothermic. Poor heat dissipation in larger reactors can lead to localized hotspots, promoting side reactions and decomposition of the product.

    • Solution: Employ a reactor with efficient heat exchange capabilities. Consider a staged addition of the phenylhydrazine or the acid catalyst to control the reaction rate and temperature. Continuous flow reactors can also offer excellent temperature control.

  • Acid Catalyst Concentration: The concentration and type of acid catalyst are critical. An inappropriate acid concentration can lead to incomplete reaction or the formation of undesired byproducts.[1][2]

    • Solution: Optimize the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and its concentration at a smaller, pilot scale before moving to full production. Ensure homogeneous mixing to avoid localized high concentrations of the acid.

  • Impure Starting Materials: Impurities in the phenylhydrazine or the ketone/aldehyde can lead to the formation of a complex mixture of indole derivatives and other byproducts.

    • Solution: Use high-purity starting materials. Analyze the purity of each batch of raw materials before use.

Common Impurities in Fischer Indole Synthesis:

Impurity TypePotential CauseMitigation Strategy
Positional Isomers Use of unsymmetrical ketones.[2]Use a symmetrical ketone if possible. If not, optimize reaction conditions (e.g., acid catalyst, temperature) to favor the desired isomer and plan for chromatographic separation.
Over-alkylation/Arylation Excess of alkylating/arylating agent or prolonged reaction times.Carefully control the stoichiometry of reactants. Monitor the reaction progress to stop it at the optimal time.
Polymerization Products High reaction temperatures or high concentrations of starting materials.[3]Optimize reaction temperature and concentration. Consider using a more dilute reaction mixture.
Starting Materials Incomplete reaction.Increase reaction time or temperature cautiously. Ensure efficient mixing.

Question: I am observing significant byproduct formation in my large-scale Palladium-catalyzed indole synthesis. How can I improve the selectivity?

Answer:

Palladium-catalyzed indole syntheses, such as the Sonogashira coupling followed by cyclization, are powerful but can be sensitive to reaction conditions, especially at scale.

  • Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and selectivity.

    • Solution: Screen different ligands at the laboratory scale. For large-scale production, consider air-stable and commercially available ligands.

  • Catalyst Deactivation: The palladium catalyst can deactivate during the reaction, leading to incomplete conversion and byproduct formation.

    • Solution: Use a robust catalyst system. In some cases, a combination of a homogeneous and heterogeneous palladium catalyst can provide better results.[4] Catalyst loading should be optimized to balance cost and efficiency.

  • Oxygen Sensitivity: Some palladium-catalyzed reactions are sensitive to oxygen.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

Troubleshooting Palladium-Catalyzed Indole Synthesis:

IssuePotential CauseRecommended Action
Low Conversion Catalyst deactivation; Insufficient reaction time or temperature.Increase catalyst loading; Use a more robust ligand; Increase reaction time/temperature cautiously.
Formation of Homocoupled Products Inefficient cross-coupling.Optimize catalyst and ligand system; Adjust reaction temperature.
Incomplete Cyclization Sub-optimal reaction conditions for the cyclization step.If a one-pot procedure, ensure conditions are suitable for both coupling and cyclization. A two-step process might be necessary.

Question: The Bischler-Möhlau synthesis is giving me a mixture of regioisomers and low yields. Is this method suitable for large-scale production?

Answer:

The Bischler-Möhlau synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline, is known for its harsh reaction conditions and potential for poor yields and unpredictable regioselectivity.[5][6]

  • Harsh Conditions: The high temperatures and strong acids typically required can lead to product degradation and the formation of numerous byproducts.[5]

  • Regioselectivity Issues: The use of substituted anilines can lead to the formation of a mixture of indole regioisomers, which can be difficult to separate.

Recommendations:

While historically significant, the Bischler-Möhlau synthesis is often less favored for large-scale industrial production compared to more modern and selective methods like palladium-catalyzed syntheses. However, for specific target molecules where it is the most viable route, extensive process optimization is necessary. Milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation, have been developed and may offer better outcomes.[5][6]

Purification-Related Issues

Question: I am struggling to achieve high purity of my indole derivative using crystallization. What factors should I consider for optimization?

Answer:

Crystallization is a powerful and cost-effective purification technique for indole derivatives at an industrial scale. However, its success is highly dependent on several factors.

  • Solvent Selection: The choice of solvent is the most critical parameter. An ideal solvent should dissolve the indole derivative at high temperatures and have low solubility for it at low temperatures, while impurities should remain soluble at low temperatures.

    • Solution: A mixture of solvents can often provide the desired solubility profile. For example, a mixture of methanol and water has been shown to be effective for the crystallization of indole, with optimal conditions being a 3:2 ratio of methanol to water.[7]

  • Cooling Rate and Temperature: The cooling rate and final temperature significantly impact crystal size and purity. Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: A slow and controlled cooling profile is generally preferred. The optimal crystallization temperature needs to be determined experimentally. For indole, a crystallization temperature of 0°C has been found to be effective.[7]

  • Initial Purity: The purity of the crude material can affect the efficiency of the crystallization process.

    • Solution: It is recommended that the indole content in the raw material be above 80%, and preferably above 90%, for efficient purification by crystallization.[7]

Typical Crystallization Parameters for Indole:

ParameterRecommended ConditionExpected Outcome
Solvent System Methanol/Water (3:2)[7]Purity >99%
Crystallization Temperature 0°C[7]Yield >75%[7]
Initial Purity >90%[7]Efficient removal of impurities

Question: My indole derivative is difficult to purify by chromatography at a large scale. What are some common challenges and solutions?

Answer:

Scaling up chromatographic purification can present several challenges:

  • Column Overloading: Injecting too much sample onto the column leads to poor separation and co-elution of the product and impurities.

    • Solution: Determine the maximum sample load on a smaller analytical column first and then scale up the injection volume and flow rate geometrically.[8]

  • Solvent Consumption: Large-scale chromatography can be expensive due to the high volume of solvents required.

    • Solution: Optimize the mobile phase composition to achieve good separation with the minimum amount of organic solvent. Consider solvent recycling systems.

  • Tailing of Peaks: Indole derivatives can sometimes exhibit peak tailing on silica gel due to interactions with acidic silanol groups.

    • Solution: Add a small amount of a basic modifier, such as triethylamine, to the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up indole derivative synthesis?

A1: The primary safety concern is the management of exothermic reactions, which can lead to thermal runaway if not properly controlled.[9] Many indole syntheses, particularly the Fischer indole synthesis, are exothermic. It is crucial to have a robust cooling system and a well-defined protocol for reactant addition. Additionally, many of the reagents used, such as phenylhydrazines and strong acids, are toxic and corrosive, requiring appropriate personal protective equipment (PPE) and handling procedures.

Q2: How can I minimize the formation of colored impurities during my synthesis and workup?

A2: Indole and its derivatives can be sensitive to air and light, leading to the formation of colored oxidation and polymerization products.[2] To minimize this, it is advisable to carry out reactions under an inert atmosphere (nitrogen or argon) and to protect the reaction mixture and the isolated product from light. During workup, avoid prolonged exposure to strong acids or bases at high temperatures.

Q3: What are the advantages of using continuous flow chemistry for indole synthesis scale-up?

A3: Continuous flow chemistry offers several advantages for scaling up indole synthesis:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control, mitigating the risks associated with exothermic reactions.[10]

  • Improved Safety: Smaller reaction volumes at any given time reduce the risk of hazardous events.

  • Increased Efficiency: Flow systems can often achieve higher yields in shorter reaction times compared to batch processes.[10]

  • Facilitated Scale-up: Scaling up a flow process is typically more straightforward than scaling up a batch reaction.

Q4: Which analytical techniques are most suitable for monitoring the progress and purity of my large-scale indole synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring reaction progress and assessing the purity of the final product. It allows for the quantification of starting materials, intermediates, the desired product, and any byproducts. Gas Chromatography (GC) can also be used, particularly for more volatile indole derivatives. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Experimental Protocols

Large-Scale Fischer Indole Synthesis of 2-phenylindole (Illustrative Protocol)

Materials:

  • Phenylhydrazine (high purity)

  • Acetophenone (high purity)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

Procedure:

  • Reaction Setup: Charge the reactor with acetophenone and toluene. Begin stirring and heat the mixture to 80°C.

  • Hydrazone Formation: Slowly add phenylhydrazine to the reactor via the addition funnel over a period of 1-2 hours, maintaining the temperature at 80-90°C. After the addition is complete, continue stirring at this temperature for 1 hour to ensure complete hydrazone formation.

  • Cyclization: Cool the reaction mixture to 60°C. Slowly and carefully add polyphosphoric acid. The addition is exothermic, so control the rate to maintain the temperature below 100°C. After the addition is complete, heat the mixture to 120-130°C and hold for 2-4 hours, monitoring the reaction progress by HPLC.

  • Workup: Cool the reaction mixture to 70°C and slowly quench by adding it to a stirred vessel containing a mixture of ice and water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is 7-8.

  • Extraction: Transfer the mixture to a separation funnel. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylindole.

Purification by Crystallization
  • Dissolution: Dissolve the crude 2-phenylindole in a minimal amount of hot methanol.

  • Crystallization: Slowly add water to the hot solution until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to 0-5°C.

  • Isolation: Collect the crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum.

Signaling Pathway Diagram

Many indole derivatives are designed to interact with biological targets, such as serotonin receptors. The following diagram illustrates a simplified signaling pathway for the serotonin 5-HT2A receptor, a common target for drugs containing an indole scaffold.

G Indole_Derivative Indole Derivative (Agonist) HTR2A 5-HT2A Receptor Indole_Derivative->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Simplified 5-HT2A Receptor Signaling Pathway.

References

Technical Support Center: Optimization of Indole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of indole cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My indole cross-coupling reaction is giving a low yield. What are the common factors to investigate?

A1: Low yields in indole cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For instance, in Suzuki-Miyaura couplings, using unprotected indoles may require specific catalyst systems to avoid inhibition of the catalyst.[1] Similarly, for Buchwald-Hartwig amination, the ligand selection (e.g., XantPhos) and the palladium source can significantly impact the outcome.[2]

  • Base: The strength and solubility of the base are crucial. In some cases, an inorganic base like Cs₂CO₃ or K₃PO₄ is effective.[3][4] However, for sensitive substrates, a soluble organic base like DBU might be preferable to avoid harsh conditions and improve functional group tolerance.[2] The amount of base can also be optimized; for example, in certain manganese-catalyzed reactions, increasing the base loading from 5 mol% to 10 mol% improved the yield, but a further increase to 15 mol% showed no additional benefit.[3][5]

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate solubility. Common solvents include toluene, DMF, dioxane, and acetonitrile.[4][6] The choice of solvent can be highly reaction-specific; for instance, a study on Sonogashira coupling found that while the coupling proceeded in NMP and acetonitrile, the subsequent cyclization was adversely affected.[6]

  • Temperature: Reaction temperature plays a significant role. While higher temperatures can increase reaction rates, they may also lead to decomposition of the catalyst or starting materials. Optimization is key. For example, in a Sonogashira cross-coupling, temperature was found to be a statistically significant factor affecting the yield.[4]

  • Atmosphere: Many cross-coupling reactions are sensitive to oxygen and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial for catalyst stability and to prevent side reactions.

Q2: How do I control the regioselectivity of C-H functionalization on the indole ring?

A2: Achieving regioselectivity in indole C-H functionalization is a significant challenge due to the multiple reactive C-H bonds.[7][8][9][10] The inherent electronic properties of the indole nucleus favor functionalization at the C3 position, followed by the C2 position if C3 is blocked.[8] Functionalization of the benzene core (C4-C7) is considerably more challenging.[7][9][10]

Strategies to control regioselectivity include:

  • Directing Groups: Installing a directing group on the indole nitrogen is a common and effective strategy.[9][10] Different directing groups can steer the functionalization to specific positions. For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[9][10] A pivaloyl group at the C3 position can facilitate functionalization at the C4 and C5 positions.[9][10]

  • Catalyst and Ligand Control: The choice of catalyst and ligand can influence the site of functionalization. For some transformations, specific ligand architectures can favor one position over another due to steric or electronic effects.

  • Substrate Control: Blocking more reactive positions on the indole ring with substituents can force functionalization to occur at less reactive sites. For instance, C7 functionalization is often achieved by having a substituent at the C2 position.[7]

Q3: I am observing significant amounts of side products, such as hydrodehalogenation or homocoupling. How can I minimize these?

A3: The formation of side products is a common issue. To minimize them:

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired cross-coupling. It can be caused by β-hydride elimination from the palladium-amide intermediate in Buchwald-Hartwig aminations.[11] Optimizing the ligand, base, and temperature can help suppress this pathway. Using bulky, electron-rich ligands can often favor reductive elimination over β-hydride elimination.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide can be problematic. This is often due to side reactions involving the catalyst. Ensuring a truly inert atmosphere to exclude oxygen, which can promote homocoupling, is critical. The choice of base and solvent can also play a role.

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be cleaved by the base before transmetalation occurs. Using milder bases or protecting the boronic acid as a pinacol ester can mitigate this issue.[12]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in indole cross-coupling reactions.

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion Inactive catalystEnsure the palladium precursor is of good quality and properly stored. For Pd(0) catalysts, ensure they are not oxidized. Consider using a pre-catalyst that is activated in situ.[1]
Poor ligand choiceThe ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[2][13]
Inappropriate baseThe base may be too weak or insoluble. Try a stronger base (e.g., NaOtBu, K₃PO₄) or a more soluble one (e.g., Cs₂CO₃, DBU).[2][3] For Suzuki couplings with anhydrous K₃PO₄, adding a small amount of water can be beneficial.[14]
Incorrect solventThe solvent may not be suitable for the reaction. Screen different solvents like toluene, dioxane, DMF, or THF.[4][6]
Low reaction temperatureThe reaction may require more thermal energy. Gradually increase the temperature, monitoring for any signs of decomposition.[4]
Poor Regioselectivity (C-H Functionalization) Lack of directing groupFor C4-C7 functionalization, a directing group on the indole nitrogen is often necessary.[9][10]
Steric/electronic effectsThe inherent reactivity of the indole ring favors C3 functionalization. To target other positions, consider blocking the more reactive sites.[7][8]
Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) Oxygen contaminationEnsure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly.
Inefficient transmetalation (Suzuki)The rate of transmetalation may be slow compared to side reactions. Consider using a different boronic acid derivative (e.g., pinacol ester) or adding fluoride ions (e.g., CsF) to activate the boronic acid.[12]
β-Hydride elimination (Buchwald-Hartwig)This can lead to hydrodehalogenation. Use bulky ligands that favor reductive elimination. Optimizing the base and temperature can also help.[11]
Decomposition of Starting Materials or Products High temperatureThe reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period.
Harsh baseA strong, insoluble base can sometimes lead to decomposition. Consider using a milder, soluble organic base.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromoindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the bromoindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Yields of Suzuki couplings can be influenced by whether arylboronic acids or their pinacol esters are used, and whether the indole nitrogen is protected.[15]

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of a Bromoindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the bromoindole (1.0 equiv.), amine (1.1-1.2 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XantPhos or a biarylphosphine ligand, 2-4 mol%), and base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

The use of a soluble organic base like DBU can be advantageous for substrates with sensitive functional groups.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Indole Cross-Coupling Reactions
Reaction Type Catalyst/Pre-catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%) Reference
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF80 - 11060 - 95[1][15]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XantPhos, BINAP, RuPhosNaOtBu, K₂CO₃, Cs₂CO₃, DBUToluene, Dioxane80 - 12070 - 98[2][11][16]
Sonogashira PdCl₂(PPh₃)₂, Pd/CPPh₃Et₃N, K₂CO₃DMF, CH₃CN, Toluene25 - 11050 - 90[6][17]
Heck Pd(OAc)₂P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile100 - 14060 - 85[17]
C-H Arylation Pd(OAc)₂(if any)K₂CO₃, PivOHMesitylene, Toluene100 - 14040 - 80[9][18]
Mn-catalyzed C-H Alkylation Mn(I) pincer complex(part of complex)Cs₂CO₃Toluene11060 - 83[3][5]

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Pd source, ligand) start->check_catalyst check_base Evaluate Base (Strength, solubility) check_catalyst->check_base If no improvement success Reaction Optimized check_catalyst->success Improvement check_solvent Screen Solvents check_base->check_solvent If no improvement check_base->success Improvement check_temp Optimize Temperature check_solvent->check_temp If no improvement check_solvent->success Improvement check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere If no improvement check_temp->success Improvement check_atmosphere->success Improvement

Caption: Troubleshooting workflow for low-yield indole cross-coupling reactions.

Regioselectivity_Strategy goal Desired Regioselectivity (C4-C7 Functionalization) strategy Select Strategy goal->strategy directing_group Use Directing Group (e.g., N-P(O)tBu2, N-Piv) strategy->directing_group substrate_control Substrate Control (Block reactive sites) strategy->substrate_control catalyst_control Catalyst/Ligand Screening strategy->catalyst_control outcome Achieve Site-Selectivity directing_group->outcome substrate_control->outcome catalyst_control->outcome

Caption: Strategies for achieving regioselectivity in indole C-H functionalization.

References

Stability issues of 5-Chloro-1H-indole-6-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential stability issues of 5-Chloro-1H-indole-6-carbonitrile in solution. The following information is based on general principles of chemical stability testing, as specific stability data for this compound is not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: I am observing a change in the color of my this compound solution over time. What could be the cause?

A1: A change in solution color often indicates chemical degradation. Indole rings, in particular, can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and certain metal ions. It is recommended to store solutions of this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q2: My analytical results (e.g., HPLC) show a decrease in the peak area of this compound and the appearance of new peaks. How can I identify the degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify these degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are highly effective. These methods can provide the molecular weight and fragmentation patterns of the new compounds, which can be used to elucidate their structures. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize isolated degradation products.

Q3: In which common laboratory solvents is this compound expected to be most stable?

A3: While specific data for this compound is limited, indole-containing compounds generally exhibit better stability in aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) compared to protic solvents like alcohols, which can participate in degradation reactions. However, the choice of solvent will also depend on the specific experimental conditions and the intended application. It is always best to perform a preliminary stability study in the solvent system you plan to use.

Q4: What are the typical stress conditions I should use to perform a forced degradation study on this compound?

A4: Forced degradation studies are crucial for understanding the stability of a molecule.[1][2][3][4] Typical stress conditions to investigate include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[5]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[5]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Exposing the solid compound and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in solution, even when stored in the dark. Solvent-mediated degradation or inherent instability. Prepare fresh solutions immediately before use. Consider using a different, less reactive solvent. If the issue persists, the compound may be inherently unstable in that solution.
Inconsistent results between experimental repeats. Variable exposure to light or oxygen. Ensure all solutions are handled consistently, with minimal exposure to ambient light and air. Use amber vials and consider sparging solutions with an inert gas.
Precipitation of the compound from the solution over time. Poor solubility or solvent evaporation. Ensure the compound is fully dissolved at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. A co-solvent system may be necessary to improve solubility.
Formation of multiple, unidentified peaks in the chromatogram. Complex degradation pathway. Employ a systematic forced degradation study to understand the degradation under specific stress conditions. This will help in identifying the degradation pathways and the conditions to avoid.

Experimental Protocols

A fundamental approach to assessing the stability of this compound is to conduct a forced degradation study. This involves subjecting the compound to various stress conditions to predict its long-term stability and identify potential degradation products.

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[5]

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • After the incubation period, neutralize the samples with 1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • After the incubation period, neutralize the samples with 1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the sample at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase before analysis.

  • Thermal Degradation (in solution):

    • Keep a sealed vial of the stock solution at 60°C for 7 days.

    • Allow the sample to cool to room temperature and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at appropriate time points.

5. HPLC Analysis:

  • A generic gradient method is a good starting point for developing a stability-indicating method.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a standard wavelength such as 254 nm.

  • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Determine the retention times and peak areas of any degradation products.

  • The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary and irrelevant products.[5]

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) Temperature (°C) % Assay of Parent Compound Number of Degradants Major Degradant Peak Area (%)
Control 24RT99.80-
1 M HCl 24RT95.214.5
1 M HCl 246078.5215.3 (Deg-1), 5.1 (Deg-2)
1 M NaOH 24RT92.117.2
1 M NaOH 246065.4320.1 (Deg-3), 8.9 (Deg-4), 5.2 (Deg-5)
30% H₂O₂ 24RT88.929.8 (Deg-6), 1.1 (Deg-7)
Heat (Solution) 1686091.517.9
Photostability (UV/Vis) 24RT85.3212.4 (Deg-8), 2.1 (Deg-9)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (1M HCl, RT & 60°C) stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, RT & 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (60°C, Solution) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Logical Relationship for Troubleshooting Stability Issues

G cluster_outcomes Potential Outcomes start Stability Issue Observed (e.g., color change, new peaks) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solvent Evaluate Solvent Effects (Protic vs. Aprotic) start->check_solvent forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_solvent->forced_degradation pathways Identify Degradation Pathways forced_degradation->pathways method Develop Stability-Indicating Method pathways->method formulation Optimize Formulation/Storage pathways->formulation

Caption: Decision tree for troubleshooting stability issues of a research compound.

References

Methods for reducing impurities in sertindole synthesis from 5-chloroindole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sertindole from 5-chloroindole. The information is designed to help identify and reduce impurities during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the main stages in the synthesis of sertindole starting from 5-chloroindole?

A1: The synthesis of sertindole from 5-chloroindole is a multi-step process that generally involves four key transformations[1][2]:

  • N-Arylation: A copper-catalyzed reaction between 5-chloroindole and 4-fluorobromobenzene.

  • Condensation: The resulting N-arylated indole is treated with 4-piperidinone hydrochloride monohydrate under acidic conditions.

  • Reduction: The tetrahydropyridinyl intermediate is reduced, typically using a platinum oxide catalyst.

  • N-Alkylation: The final step involves the condensation of the piperidinyl indole with 1-(2-chloroethyl)-2-imidazolidinone to yield sertindole.

Q2: During the catalytic hydrogenation step, I'm observing the formation of a des-chloro impurity. How can I minimize this?

A2: The formation of des-chloro sertindole is a known issue arising from over-reduction during the catalytic hydrogenation of the tetrahydropyridinyl intermediate[2][3]. The level of this impurity can be between 0.5–1.0%[3]. It is crucial to control this impurity at the intermediate stage, as its removal from the final sertindole product is difficult without significant yield loss[1][3].

Troubleshooting Steps:

  • Catalyst Choice: While platinum oxide is commonly used, palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate can also be employed for dehalogenation, so careful selection and optimization of the catalyst system are important[1].

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to stop the reaction once the starting material is consumed, avoiding prolonged reaction times that favor dehalogenation[1].

  • Purification of Intermediate: The des-chloro impurity should be removed from the piperidinyl indole intermediate before proceeding to the final alkylation step. This can be achieved through crystallization or chromatography[3].

Q3: My final product is contaminated with an impurity resulting from incomplete reduction. How can I address this?

A3: Incomplete reduction of the tetrahydropyridinyl intermediate leads to an impurity that is difficult to remove from the final sertindole product[1][3]. This contamination typically ranges from 0.02–0.10%[1][3].

Troubleshooting Steps:

  • Ensure Complete Reaction: Drive the reduction reaction to completion by ensuring adequate catalyst loading, hydrogen pressure, and reaction time. Monitor the reaction to confirm the disappearance of the starting material[1].

  • Purification: If the impurity is still present, purification of the intermediate before the final step is recommended.

Q4: I have identified an N-(4-bromophenyl) impurity in my sertindole. What is the source of this impurity and how can I prevent its formation?

A4: This impurity arises during the initial N-arylation step. Traces of 5-chloro-1-(4-bromophenyl) indole can form alongside the desired product[1]. The formation of this undesired indole is more significant when a transition metal catalyst is absent and a strong base like cesium carbonate is used[1][3]. When this contaminated intermediate is carried through the synthesis, it results in the N-(4-bromophenyl) impurity in the final sertindole at levels of 0.05–0.25%[1][3].

Troubleshooting Steps:

  • Catalyst Usage: Ensure the use of a suitable copper catalyst in the N-arylation reaction to promote the desired coupling with 4-fluorobromobenzene over the competing reaction with bromide.

  • Base Selection: Avoid using excessively strong bases like cesium carbonate that may promote the undesired side reaction in the absence of a catalyst[1].

  • Intermediate Purification: The N-(4-bromophenyl) indole intermediate can be challenging to hydrogenate and may require repeated recrystallizations to purify before proceeding[1][3].

Q5: My sertindole product shows a dialkylated impurity. What causes this and how can it be minimized?

A5: A dialkylated piperidine impurity can form during the final N-alkylation step. This occurs when a second molecule of 1-(2-chloroethyl)-2-imidazolidinone reacts with the already formed sertindole[1][4]. The level of this contamination can be in the range of 0.25–0.45%[1][4].

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants, avoiding a large excess of the alkylating agent, 1-(2-chloroethyl)-2-imidazolidinone.

  • Reaction Time: Avoid prolonged reaction times in the final alkylation step.

  • Purification: If formed, this impurity can be separated from sertindole by column chromatography[1][4].

Summary of Common Impurities and Control Strategies

Impurity NameTypical LevelStage of FormationRecommended Control Strategy
Des-chloro Sertindole0.5–1.0% (intermediate)Catalytic HydrogenationMonitor reaction closely; avoid prolonged reaction; purify intermediate[3].
Incomplete Reduction Product0.02–0.10%Catalytic HydrogenationEnsure complete reduction; purify intermediate[1][3].
N-(4-bromophenyl) Impurity0.05–0.25%N-ArylationUse a copper catalyst; avoid strong bases like cesium carbonate; purify intermediate[1][3].
Dialkylated Piperidine0.25–0.45%N-AlkylationControl stoichiometry; avoid prolonged reaction; purify final product via chromatography[1][4].
Sertindole N-oxide<0.05%Post-synthesis (Oxidation)Minimize exposure to air and oxidizing conditions; can be prepared for reference by oxidation with mCPBA[4].
Bromo-analogue of Sertindole<0.02%Starting MaterialUse 5-chloroindole with low levels of 5-bromoindole contamination[1].

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1-(4-fluorophenyl)indole

This protocol describes the copper-catalyzed N-arylation of 5-chloroindole.

  • Reagents: 5-chloroindole, 4-fluorobromobenzene, potassium carbonate (K₂CO₃), copper(I) bromide (CuBr), ethylenediamine, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-chloroindole in DMF, add potassium carbonate, copper(I) bromide, and ethylenediamine.

    • Add 4-fluorobromobenzene to the mixture.

    • Heat the reaction mixture to 130–135 °C and maintain for the required duration, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture and work up appropriately to isolate the product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 5-chloro-1-(4-fluorophenyl)indole.

Protocol 2: Platinum-Catalyzed Reduction of 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

This protocol details the critical reduction step.

  • Reagents: 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride, platinum oxide (PtO₂), methanol, acetic acid.

  • Procedure:

    • Suspend the tetrahydropyridinyl intermediate in methanol and acetic acid.

    • Add platinum oxide as the catalyst.

    • Hydrogenate the mixture at 30–35 °C under a hydrogen atmosphere.

    • Monitor the reaction closely by HPLC to ensure complete conversion of the starting material and to minimize the formation of the des-chloro impurity.

    • Upon completion, filter off the catalyst.

    • Adjust the pH of the filtrate to 6–7 to precipitate the product.

    • Isolate and purify the product, for instance, by crystallization, to yield 5-chloro-1-(4-fluorophenyl)-3-(4-piperdinyl)-1H-indole[1].

Protocol 3: N-Alkylation to form Sertindole

This is the final step in the synthesis of sertindole.

  • Reagents: 5-chloro-1-(4-fluorophenyl)-3-(4-piperdinyl)-1H-indole, 1-(2-chloroethyl)-2-imidazolidinone, potassium carbonate (K₂CO₃), potassium iodide (KI), methylisobutyl ketone (MIBK).

  • Procedure:

    • Combine the piperidinyl indole intermediate, 1-(2-chloroethyl)-2-imidazolidinone, potassium carbonate, and potassium iodide in methylisobutyl ketone.

    • Reflux the reaction mixture, monitoring its progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up.

    • Isolate the crude sertindole and purify it by recrystallization or column chromatography to obtain the final product with the desired purity.

Visual Guides

G cluster_synthesis Sertindole Synthesis Workflow Start 5-Chloroindole Step1 N-Arylation (with 4-fluorobromobenzene) Start->Step1 Impurity1 N-(4-bromophenyl) impurity (Side reaction) Step1->Impurity1 Step2 Condensation (with 4-piperidinone) Step1->Step2 Step3 Catalytic Reduction Step2->Step3 Impurity2 Des-chloro impurity (Over-reduction) Step3->Impurity2 Impurity3 Incomplete reduction (Under-reduction) Step3->Impurity3 Step4 N-Alkylation (with 1-(2-chloroethyl)-2-imidazolidinone) Step3->Step4 Impurity4 Dialkylated impurity (Side reaction) Step4->Impurity4 End Sertindole Step4->End G cluster_troubleshooting Troubleshooting Logic for Des-chloro Impurity Problem High levels of des-chloro impurity detected Check1 Prolonged reaction time? Problem->Check1 Solution1 Optimize and monitor reaction time closely Check1->Solution1 Yes Check2 Incorrect catalyst loading or type? Check1->Check2 No Action Purify intermediate before next step Solution1->Action Solution2 Verify catalyst system and loading Check2->Solution2 Yes Check2->Action No Solution2->Action

References

Technical Support Center: Efficient Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of substituted indoles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic synthesis of substituted indoles.

Problem Potential Cause Suggested Solution
Low or No Yield in Fischer Indole Synthesis Inappropriate acid catalyst strength or concentration.The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂) are effective.[1][2][3] The optimal catalyst often depends on the specific substrates. Consider screening a panel of both Brønsted and Lewis acids.
Thermal decomposition of starting materials or product.Fischer indole synthesis often requires elevated temperatures, but sensitive functional groups may not be stable.[4] If decomposition is suspected, try using a milder catalyst or a lower reaction temperature, potentially with a more active catalyst.
Steric hindrance in the arylhydrazine or carbonyl compound.Highly substituted starting materials can hinder the key[5][5]-sigmatropic rearrangement.[3] In such cases, alternative synthetic routes might be necessary.
Unfavorable electronic effects of substituents.Electron-withdrawing groups on the arylhydrazine can disfavor the reaction.[6]
Catalyst Deactivation in Palladium-Catalyzed Reactions Oxidation of the Pd(0) catalyst.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active Pd(0) species.
Ligand degradation.High temperatures can lead to the degradation of phosphine ligands. Consider using more thermally stable ligands or conducting the reaction at a lower temperature if possible.
Strong coordination of substrates or products to the metal center.Certain functional groups on the starting materials or the indole product can act as poisons to the catalyst. Increasing the catalyst loading or using a ligand that is less susceptible to displacement may help.
Slow addition of a reagent was adopted to avoid catalyst deactivation in one reported synthesis.[7]
Poor Regioselectivity in C-H Functionalization Multiple reactive C-H bonds in the starting material.The directing group plays a critical role in determining the regioselectivity of C-H activation.[7] Ensure the directing group is appropriately positioned to favor the desired cyclization. Modifying the directing group or the catalyst system may be necessary to achieve the desired isomer.
Side Reactions in Heck Coupling Formation of undesired isomers.The regioselectivity of the Heck reaction can be influenced by the choice of ligands and additives. For example, the use of dppp and Cs₂CO₃ in DMF/H₂O was found to favor α-selectivity.[8]
Double bond isomerization in the product.The choice of base and solvent can influence the extent of double bond migration after the initial Heck coupling.
Failure to Synthesize 3-Aminoindoles via Fischer Synthesis The synthesis of C3 N-substituted indoles can be challenging with the Fischer method.To date, there are no examples of 3-aminoindole synthesis using the Fischer method, and related preparations often result in poor yields with protic acids.[6] Alternative synthetic strategies should be considered for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for indole synthesis?

A1: The main classes of catalysts include:

  • Brønsted and Lewis acids: Commonly used in the Fischer indole synthesis.[1][2][3]

  • Palladium catalysts: Widely employed in various cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations to construct the indole ring.[9][10][11]

  • Other transition metal catalysts: Rhodium, copper, and manganese have also been used for specific indole syntheses, such as C-H activation and dehydrogenation reactions.[5][7]

  • Organocatalysts: Amino acids like L-proline can catalyze the synthesis of 3-substituted indoles.[12]

Q2: How do I choose the right catalyst for my specific indole synthesis?

A2: The choice of catalyst depends on several factors:

  • The synthetic route: Different named reactions (e.g., Fischer, Heck, Madelung) require specific types of catalysts.[9][13][14]

  • The nature of the starting materials: The electronic and steric properties of the substituents on your precursors can significantly impact catalyst performance.[7][10]

  • The desired substitution pattern: Some catalysts offer better regioselectivity for certain positions on the indole ring.[12]

  • Functional group tolerance: Palladium catalysts are known for their excellent tolerance of a wide range of functional groups.[9]

Q3: What are the advantages of using palladium catalysts for indole synthesis?

A3: Palladium catalysts offer several advantages:

  • High efficiency and good yields. [10]

  • Mild reaction conditions. [10]

  • Excellent functional group tolerance , making them suitable for complex molecule synthesis.[9]

  • Versatility in forming various substituted indoles through different cross-coupling strategies.[9][10]

Q4: When is the Fischer indole synthesis a good choice?

A4: The Fischer indole synthesis is a classic and versatile method, particularly useful for preparing a wide variety of substituted indoles from readily available arylhydrazines and ketones or aldehydes.[1][13] It is a powerful tool, though it can be limited by harsh reaction conditions and intolerance of some sensitive functional groups.[14][15]

Q5: Can I synthesize the parent indole using the Fischer indole synthesis?

A5: The Fischer indole synthesis fails with acetaldehyde as the carbonyl component, and therefore cannot be used to directly synthesize the parent, unsubstituted indole.[15] An alternative is to use pyruvic acid and then decarboxylate the resulting indole-2-carboxylic acid.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of different catalytic systems for the synthesis of substituted indoles.

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

CatalystSubstratesTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidPhenylhydrazine and various ketonesRefluxVariesGood[2]
ZnCl₂Arylhydrazines and ketonesVariesVariesGood[1][3]
Polyphosphoric AcidArylhydrazines and ketonesVariesVariesGood[1]
Ru CatalystAlcohols and arylhydrazinesVariesVariesGood[4]

Table 2: Performance of Palladium Catalysts in Indole Synthesis

Catalyst SystemReaction TypeSubstratesTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuISonogashira Coupling/CyclizationN-tosyl-2-iodoaniline and phenylacetyleneRoom Temp70[11]
Pd(OAc)₂/LiClIntramolecular Heck2-bromo-N-allylaniline10086[16]
Pd₂(dba)₃/X-PhosN-ArylationIndole and aryl halidesVariesGood[5]
Na₂PdCl₄Cyclizationo-(Alkynyl)phenylisocyanatesVariesGood[9]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using an Acid Catalyst

This protocol is a general procedure for the Fischer indole synthesis.

Materials:

  • Arylhydrazine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

  • Suitable solvent (e.g., toluene, ethanol, or acetic acid)

Procedure:

  • Dissolve the arylhydrazine and the aldehyde or ketone in a suitable solvent in a round-bottom flask.[1]

  • Add the acid catalyst to the mixture with stirring.[1]

  • Heat the reaction mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indole.

Protocol 2: Palladium-Catalyzed Heck-Type Indole Synthesis

This protocol describes a one-pot synthesis of 2-substituted indoles via a Sonogashira coupling followed by cyclization.

Materials:

  • o-Haloaniline derivative (e.g., N-tosyl-2-bromoaniline) (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (2.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • CuI (0.07 eq)

  • Triethylamine (2.6 eq)

  • DMF

Procedure:

  • To a sealed tube, add the o-haloaniline derivative, Pd(PPh₃)₂Cl₂, CuI, and DMF under an inert atmosphere.[11]

  • Add triethylamine and the terminal alkyne to the mixture.[11]

  • Stir the reaction mixture at room temperature for 12 hours.[11]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-substituted indole.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Acid Catalyst - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone + Acid Catalyst - H₂O Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole - NH₃ Ammonia NH₃ Cyclization->Ammonia

Caption: Catalytic cycle of the Fischer Indole Synthesis.

Heck_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Olefin_Ins Olefin Insertion PdII_Aryl->Olefin_Ins PdII_Alkyl Alkyl-Pd(II)-X Olefin_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product Substituted Olefin Beta_Elim->Product Red_Elim Reductive Elimination (Base) Beta_Elim->Red_Elim Red_Elim->Pd0 - HX ArylHalide Aryl-X ArylHalide->OxAdd Olefin Olefin Olefin->Olefin_Ins

Caption: General catalytic cycle for the Heck Reaction.

References

Validation & Comparative

A Comparative Guide to 5-Chloroindole and 5-Bromoindole in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient and successful chemical synthesis. For drug development professionals and researchers working with indole scaffolds, 5-chloroindole and 5-bromoindole represent two of the most common and valuable building blocks. Both serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including anticancer agents, antivirals, and treatments for central nervous system disorders.[1][2][3]

This guide provides a comparative analysis of 5-chloroindole and 5-bromoindole, focusing on their relative reactivity, performance in key synthetic transformations, and practical applications. The information presented herein is intended to aid researchers in making informed decisions when designing synthetic routes that incorporate these versatile heterocyclic motifs.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics can influence solubility, reaction kinetics, and purification strategies.

Property5-Chloroindole5-Bromoindole
CAS Number 17422-32-1[4]10075-50-0[5]
Molecular Formula C₈H₆ClN[4]C₈H₆BrN[5]
Molecular Weight 151.59 g/mol [4]196.04 g/mol [5]
Melting Point 69-71 °C[6]86-88 °C[7]
Appearance White to slightly grayish-green crystalline powder[6]Light tan to beige solid[7]
Solubility Soluble in alcohol[6]Recrystallizes from ethanol and water[7]

Core Reactivity: The Carbon-Halogen Bond

The primary determinant of the differential reactivity between 5-chloroindole and 5-bromoindole is the strength of the carbon-halogen (C-X) bond at the 5-position. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond.

This fundamental difference dictates the relative ease of oxidative addition to a low-valent metal catalyst (typically Pd(0) or Ni(0)), which is the rate-determining step in most cross-coupling reactions. The general order of reactivity for aryl halides in such transformations is I > Br > Cl > F . Consequently, 5-bromoindole is generally more reactive than 5-chloroindole in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Performance in Key Synthetic Reactions

The following sections provide a comparative overview of 5-chloroindole and 5-bromoindole in widely used synthetic transformations, supported by experimental data where available.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond makes 5-bromoindole a more amenable substrate for this transformation. While couplings with 5-chloroindole are achievable, they often require more specialized and forcing conditions.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYield
5-Bromo-spiro-indole derivativePhenylboronic acidPd(PPh₃)₄Cs₂CO₃EthanolMW, 100 °C, 30 min95%[8]
5-Bromo-spiro-indole derivativeNaphthalene-2-boronic acidPd(PPh₃)₄Cs₂CO₃EthanolMW, 100 °C, 25 min97%[8]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80 °C, 2 hGood[9]
Aryl Chlorides (general)Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °CGood

Data for 5-chloroindole in direct comparison is limited, but the general protocols for aryl chlorides necessitate more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and often higher temperatures to achieve comparable yields to aryl bromides.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation reaction follows the same reactivity trend. 5-Bromoindole readily undergoes amination under various conditions. In contrast, the coupling of amines with 5-chloroindole is more challenging and typically requires the use of sterically hindered, electron-rich ligands developed specifically for activating the C-Cl bond.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYield
Aryl Bromides (general)Primary/Secondary AminesPd₂(dba)₃ / BINAPNaOtBuToluene80-110 °CHigh
Aryl Chlorides (general)Primary/Secondary AminesPd(OAc)₂ / XPhosK₂CO₃ or Cs₂CO₃t-BuOH100 °CHigh
Aryl Chlorides (general)Primary/Secondary AminesNi(COD)₂ / DPPFNaOtBuToluene100 °CModerate to Excellent[10]

The choice of ligand is critical for the successful amination of aryl chlorides like 5-chloroindole.[10] Nickel-based catalyst systems have also emerged as a powerful alternative for activating C-Cl bonds.[10]

Halogen-Halogen Exchange: A Direct Link

A noteworthy synthetic route is the direct conversion of 5-bromoindole to 5-chloroindole. This halogen-halogen exchange reaction provides a commercially feasible, one-pot method to access the less reactive chloro-analogue from the more common bromo-derivative, often in good yields.[11][12]

SubstrateReagentSolventConditionsYield
5-BromoindoleCuClN-Methyl-2-pyrrolidone (NMP)160 °C, 24 h85%[12]
3-Formyl-5-bromoindoleCuClNMP160 °C, 24 h86%[12]
5-Bromoindole-3-acetic acidCuClNMP160 °C, 24 h82%[12]

Visualizing Synthetic Pathways and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline key synthetic workflows and reaction mechanisms.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Rate-determining step, slower for X=Cl) pd_trans Ar-Pd(II)-R L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product start Ar-X (5-Br/Cl-Indole) start->pd_complex boronic R-B(OR)₂ boronic->pd_trans base Base base->pd_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Halogen_Exchange start 5-Bromoindole product 5-Chloroindole start->product Halogen Exchange [26] reagents CuCl NMP, 160 °C

Caption: Synthesis of 5-chloroindole from 5-bromoindole.

EGFR_Pathway cluster_cell Cancer Cell EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Bromoindole Derivative [4] Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative

Adapted from Reference[8]

Reaction: Microwave-assisted Suzuki-Miyaura cross-coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with phenylboronic acid.

Materials:

  • 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one (1 mmol)

  • Phenylboronic acid (1.3 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a microwave process vial, add the 5-bromoindole derivative (1 mmol), phenylboronic acid (1.3 mmol), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 30 minutes with stirring.

  • After cooling, filter the reaction mixture over Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylated indole derivative.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

General protocol adapted for less reactive aryl chlorides like 5-chloroindole, based on principles from Reference[10]

Reaction: Palladium-catalyzed amination of 5-chloroindole with morpholine.

Materials:

  • 5-Chloroindole (1 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (1.4 mmol)

  • Anhydrous tert-butanol (t-BuOH) (4 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ (1.4 mmol) under an inert atmosphere (Argon or Nitrogen).

  • Add 5-chloroindole (1 mmol).

  • Evacuate and backfill the tube with the inert gas (repeat three times).

  • Add anhydrous t-butanol (4 mL) followed by morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 5-morpholinoindole product.

Conclusion and Recommendations

The choice between 5-chloroindole and 5-bromoindole in a synthetic campaign is a trade-off between reactivity and, in some cases, cost or availability.

5-Bromoindole is the preferred starting material for most cross-coupling reactions due to its higher reactivity. It allows for:

  • Milder reaction conditions (lower temperatures, shorter times).

  • Lower catalyst and ligand loadings.

  • A broader tolerance of sensitive functional groups.

  • Generally higher and more reliable yields in C-C and C-N bond-forming reactions.

5-Chloroindole is a viable, albeit more challenging, substrate. Its use is warranted when:

  • It is significantly more cost-effective or readily available for a large-scale synthesis.

  • The synthetic route involves transformations where the C-Cl bond's robustness is an advantage, allowing for chemistry at other positions without disturbing the halogen.

  • The necessary specialized ligands (e.g., biarylphosphines) and potentially more forcing conditions are accessible and compatible with the overall molecular framework.

For drug development professionals, the enhanced reactivity of 5-bromoindole often accelerates the synthesis of compound libraries for structure-activity relationship (SAR) studies. However, for process development and scale-up, the potential to convert 5-bromoindole to 5-chloroindole via halogen exchange, or the development of a robust protocol for a less expensive 5-chloroindole starting material, may offer significant economic advantages. Ultimately, the optimal choice depends on a careful evaluation of the specific reaction, desired scale, and economic considerations of the project.

References

Validating the Structure of 5-Chloro-1H-indole-6-carbonitrile with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed comparison and experimental framework for validating the structure of 5-Chloro-1H-indole-6-carbonitrile using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted 1H NMR data, a detailed experimental protocol, and a logical workflow for structural verification.

Predicted 1H NMR Data

The expected 1H NMR spectral data for this compound is summarized in the table below. The predicted chemical shifts are based on the known effects of substituents on the indole ring system. Protons on an aromatic ring typically have chemical shifts in the range of 6.5-8.0 ppm.[1] The electron-withdrawing nature of the chloro and cyano groups is expected to shift the protons on the benzene portion of the indole ring downfield. Protons on carbons bonded to electronegative atoms like nitrogen also experience a downfield shift.[2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H1~ 8.5 - 9.0Broad Singlet-The N-H proton of an indole is typically a broad singlet and appears significantly downfield.
H7~ 8.0 - 8.2Singlet-H7 is ortho to the strongly electron-withdrawing cyano group, leading to significant deshielding and a downfield shift. It has no adjacent protons, resulting in a singlet.
H4~ 7.8 - 8.0Singlet-H4 is ortho to the chloro group. The inductive electron-withdrawing effect of chlorine causes a downfield shift. It appears as a singlet due to the absence of neighboring protons.
H2~ 7.5 - 7.7Doublet~ 3.0This proton is part of the pyrrole ring and is coupled to H3.
H3~ 6.6 - 6.8Doublet~ 3.0This proton is also on the pyrrole ring and is coupled to H2.

Experimental Protocol

Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural validation.

Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle.

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the acquired 1H NMR data.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Validation A Prepare Sample of This compound B Acquire 1H NMR Spectrum A->B C Process Spectrum: FT, Phasing, Calibration B->C D Analyze Data: Chemical Shifts, Multiplicities, Coupling Constants, Integration C->D F Compare Experimental Data with Predicted Data D->F E Predict 1H NMR Spectrum for Proposed Structure E->F G Structure Validated F->G Match H Structure Inconsistent (Re-evaluate) F->H Mismatch

Caption: Workflow for 1H NMR-based structural validation.

Comparison with Alternative Structures

The predicted 1H NMR spectrum of this compound is distinct and can be readily distinguished from other potential isomers. For instance:

  • 7-Chloro-1H-indole-6-carbonitrile: In this isomer, the chloro and cyano groups are on the same side of the indole ring. We would expect to see two doublets for the aromatic protons H4 and H5, with a characteristic ortho-coupling constant (J ≈ 8-9 Hz). This would be a clear distinction from the two singlets expected for H4 and H7 in the 5-chloro-6-cyano isomer.

  • 5-Cyano-1H-indole-6-carbonitrile: If the substituent at position 5 were a cyano group instead of a chloro group, the chemical shift of H4 would be significantly more downfield due to the stronger electron-withdrawing nature of the cyano group compared to chlorine.

By comparing the experimentally obtained 1H NMR spectrum with the predicted data and considering the potential spectra of alternative structures, researchers can confidently validate the synthesis of this compound. This rigorous approach to structural elucidation is a critical step in the drug discovery and development pipeline.

References

A Comparative Analysis of the Biological Activity of 5-Chloro-1H-indole-6-carbonitrile and Other Indole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various chloro-substituted indole isomers, with a primary focus on their potential as anticancer and antimicrobial agents. While the specific isomer 5-Chloro-1H-indole-6-carbonitrile is of interest, a comprehensive literature search did not yield any publicly available experimental data on its biological activity. Therefore, this guide will focus on the experimentally determined activities of other closely related 5-chloro-indole isomers to provide a valuable comparative context for researchers in the field.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The addition of a chlorine atom to the indole ring, particularly at the 5-position, has been shown to modulate the pharmacological properties of these molecules, often enhancing their anticancer and antimicrobial potential.[3][4] This guide summarizes key findings on the biological activities of various 5-chloro-indole derivatives, presents the available quantitative data in a clear tabular format, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Anticancer Activity of 5-Chloro-Indole Derivatives

Derivatives of 5-chloro-indole have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.

Targeting the EGFR Signaling Pathway

Several studies have focused on the development of 5-chloro-indole-2-carboxamides and 5-chloro-indole-2-carboxylates as inhibitors of EGFR and its mutants (e.g., EGFRT790M) and BRAFV600E, which are crucial targets in various cancers.[3]

Below is a summary of the reported in vitro antiproliferative and enzyme inhibitory activities of representative 5-chloro-indole derivatives.

Table 1: Anticancer Activity of 5-Chloro-Indole Derivatives against Various Cancer Cell Lines and Kinases

Compound IDStructureCancer Cell LineGI50 (nM)Kinase TargetIC50 (nM)Reference
5f 5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideMean of 4 cell lines29EGFRWT85[5]
EGFRT790M9.5 ± 2[5]
5g 5-chloro-N-(4-(4-methylpiperazin-1-yl)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamideMean of 4 cell lines47EGFRWT68[5]
EGFRT790M11.9 ± 3[5]
3e Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate--EGFR68
BRAFV600E45[3]
(S)-1 (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT1167100 ± 600DVL1490 ± 110
SW480>50000
SW62020000 ± 1500

Note: GI50 is the concentration required to inhibit cell growth by 50%. IC50 is the concentration required to inhibit the activity of a specific enzyme by 50%.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Transcription Regulates

Caption: Simplified EGFR Signaling Pathway.

Targeting the Wnt Signaling Pathway

The Wnt signaling pathway is another critical pathway involved in embryonic development and cancer. Some 5-chloro-indole derivatives have been investigated as inhibitors of Dishevelled (DVL), a key component of this pathway.

The canonical Wnt signaling pathway regulates gene transcription through the stabilization of β-catenin. The diagram below provides a simplified representation of this pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds DVL Dishevelled (DVL) Frizzled_LRP->DVL Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin DVL->Beta_Catenin Stabilizes Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds to Gene_Transcription Gene_Transcription TCF_LEF->Gene_Transcription Activates

Caption: Simplified Wnt Signaling Pathway.

Antimicrobial Activity of 5-Chloro-Indole Derivatives

In addition to their anticancer properties, 5-chloro-indole derivatives have been explored for their antimicrobial activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 5-Chloro-Indole Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
3a 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazoneStaphylococcus aureus>100[4]
Candida albicans>100[4]
3c N-allyl-2-(5-chloro-2,3-dioxoindolin-3-ylidene)hydrazine-1-carbothioamideStaphylococcus aureus>100[4]
Candida albicans>100[4]
6i 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivativeStaphylococcus aureusNot specified (potent)[1]
Bacillus subtilisNot specified (potent)[1]
Escherichia coliNot specified (potent)[1]
Pseudomonas aeruginosaNot specified (potent)[1]
Candida albicansNot specified (potent)[1]
Aspergillus nigerNot specified (potent)[1]

Note: MIC is the Minimum Inhibitory Concentration required to inhibit the visible growth of a microorganism.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add test compound at various concentrations Incubate_1->Add_Compound Incubate_2 Incubate for 24-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability Measure_Absorbance->Calculate_Viability

Caption: MTT Assay Experimental Workflow.

Kinase Inhibition Assays (EGFR/BRAF)

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme. These assays typically measure the phosphorylation of a substrate by the kinase.

Kinase_Assay_Workflow Prepare_Reagents Prepare kinase, substrate, ATP, and test compound solutions Incubate_Kinase_Compound Pre-incubate kinase with test compound Prepare_Reagents->Incubate_Kinase_Compound Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_Kinase_Compound->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature and time Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Calculate_Inhibition Calculate percentage of kinase inhibition Detect_Signal->Calculate_Inhibition

Caption: General Kinase Assay Workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Assay_Workflow Prepare_Dilutions Prepare serial dilutions of the test compound in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Observe_Growth Visually inspect for microbial growth Incubate->Observe_Growth Determine_MIC Determine the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC

Caption: Broth Microdilution MIC Assay.

Conclusion

While there is a notable absence of published biological data for This compound , the available research on its isomers, particularly 5-chloro-indole-2-carboxamides and -carboxylates, highlights the significant potential of the 5-chloro-indole scaffold in the development of novel anticancer and antimicrobial agents. The data presented in this guide demonstrates that modifications at the 2 and 3-positions of the 5-chloro-indole ring system can lead to potent inhibitors of key cancer-related kinases and broad-spectrum antimicrobial agents.

The lack of data on this compound represents a clear research gap and an opportunity for further investigation. Future studies are warranted to synthesize and evaluate the biological activities of this specific isomer to fully understand the structure-activity relationships within this chemical class and to potentially uncover new therapeutic leads. Researchers are encouraged to use the experimental protocols and comparative data provided in this guide as a foundation for their own investigations into this promising area of medicinal chemistry.

References

A Head-to-Head Comparison of Indole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered preclinical and clinical development. Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against a wide range of kinases. This guide provides a head-to-head comparison of prominent indole derivatives, supported by experimental data, to aid researchers in the selection and development of next-generation kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity of Indole Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected indole derivatives against various protein kinases. This data has been compiled from multiple studies to provide a comparative overview of their potency and selectivity. Lower IC50 values indicate greater potency.

Indole DerivativeTarget Kinase(s)IC50 (nM)Reference Compound(s)
Compound 5 (PIM Inhibitor) PIM-1370-
PIM-2410-
PIM-3300-
Lestaurtinib (CEP-701) FLT33Midostaurin
JAK20.9-
TrkA<20-
Midostaurin (PKC412) FLT3-Lestaurtinib
PKC--
VEGFR2--
PDGFR--
KIT--
Compound 16 (Dual Inhibitor) EGFR1026Osimertinib
SRC2Dasatinib
Urea Derivatives 6-11 SRCStrong Inhibition (80.12-89.68%)Dasatinib (93.26%)
Pexidartinib (PLX3397) CSF1R13-
Amuvatinib (MP470) c-KIT, PDGFRα, FLT3--
Indirubin and Analogues CDKsPotent Inhibition-
Harmalacidine (HMC) PTKs-Ras/Raf/ERK PathwayCytotoxic against U-937 cells-

Note: A direct head-to-head comparison of IC50 values for all compounds against all kinases is not always available in a single study. The data presented is a consolidation of findings from various sources. The inhibitory activity of Midostaurin is well-established against multiple kinases, though specific comparative IC50 values against Lestaurtinib in the same study were not detailed in the provided search results.

Mandatory Visualization

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_receptor Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Indole_Inhibitor Indole-Based EGFR Inhibitor Indole_Inhibitor->EGFR Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Indole Inhibitor (Test Compound) - Assay Buffer Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Indole Derivative Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 minutes Stop_Reaction->Incubate_Stop Detect_ADP Convert ADP to ATP and Detect Light (Add Kinase Detection Reagent) Incubate_Stop->Detect_ADP Incubate_Detect Incubate for 30-60 minutes Detect_ADP->Incubate_Detect Measure_Luminescence Measure Luminescence Incubate_Detect->Measure_Luminescence Analyze_Data Analyze Data and Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

In Vitro Activity of 5-Chloro-1H-indole-6-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of publicly available data on the in vitro activity of 5-Chloro-1H-indole-6-carbonitrile against established drugs. Extensive searches of scientific literature and chemical databases did not yield specific studies detailing its biological targets, inhibitory concentrations, or comparative efficacy. This suggests that this compound is likely a novel compound that has not yet been extensively characterized in a biological context.

While direct experimental data for this compound is unavailable, the broader class of 5-chloro-indole derivatives has been the subject of significant research, revealing a range of biological activities. These related compounds have shown promise as potent inhibitors of key signaling molecules implicated in cancer and metabolic diseases. This information may offer potential avenues for future investigation of this compound.

Potential Areas of Activity Based on Related Compounds

Studies on analogous 5-chloro-indole structures have highlighted their potential to target protein kinases, which are crucial regulators of cellular processes. Specifically, derivatives have been identified as inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): A key target in oncology, particularly in non-small cell lung cancer.

  • BRAF Kinase: A component of the MAPK/ERK signaling pathway, with mutations (e.g., V600E) driving several cancers.

Furthermore, some chloro-indole derivatives have been investigated as activators of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis with therapeutic potential in metabolic disorders like diabetes.

Given the shared structural features, it is plausible that this compound could exhibit activity against similar targets. However, without direct experimental evidence, this remains speculative.

Future Directions and the Need for Empirical Data

To ascertain the in vitro activity of this compound and enable a meaningful comparison with established drugs, a systematic experimental approach is necessary. This would involve a series of well-defined in vitro assays.

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow for characterizing the in vitro activity of this compound.

A Compound Acquisition (this compound) B High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) A->B C Identification of Potential Targets B->C Hit Identification D In Vitro IC50/EC50 Determination (vs. Established Drugs) C->D E Enzyme Kinetics Assays D->E Confirmed Activity F Cell-Based Signaling Assays (e.g., Western Blot, Reporter Assays) E->F

Caption: Proposed workflow for in vitro characterization.
Hypothetical Signaling Pathway Involvement

Should initial screenings reveal activity against a target such as a receptor tyrosine kinase (RTK), further investigation into the downstream signaling pathway would be warranted. The diagram below illustrates a generalized RTK signaling cascade that could be investigated.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ligand Growth Factor Ligand->RTK Binding & Dimerization P_RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., GRB2) P_RTK->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->P_RTK

Caption: Hypothetical RTK signaling pathway inhibition.

Conclusion

While the chemical structure of this compound places it within a class of biologically interesting molecules, there is currently no empirical data to facilitate a direct comparison with established drugs. The scientific community awaits foundational research to elucidate its pharmacological profile. Future studies employing the outlined experimental workflows are essential to uncover the potential therapeutic value of this compound. Researchers interested in this molecule are encouraged to undertake primary screening and validation studies to contribute to the collective understanding of its in vitro activity.

Benchmarking the Antiproliferative Effects of Novel Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative effects of novel 2,5-disubstituted indole derivatives, supported by experimental data. The information is compiled from recent studies to offer a valuable resource for researchers in oncology and medicinal chemistry.

Comparative Antiproliferative Activity

The in vitro antiproliferative activities of three series of novel 2,5-disubstituted indole derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after 72 hours of treatment. The results are summarized in the tables below.

Table 1: Antiproliferative Activity of Series 1 Indole Derivatives

CompoundHeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)H460 (Lung) IC50 (µM)A549 (Lung) IC50 (µM)
2a >50>50>50>50>50
2b 35.16 ± 2.1529.33 ± 1.8921.17 ± 1.5441.25 ± 3.1133.18 ± 2.07
2c 19.24 ± 1.0815.11 ± 0.9713.21 ± 0.3022.13 ± 1.4318.92 ± 1.16
Doxorubicin 0.82 ± 0.050.91 ± 0.061.03 ± 0.070.76 ± 0.040.88 ± 0.05

Table 2: Antiproliferative Activity of Series 2 Indole Derivatives

CompoundHeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)H460 (Lung) IC50 (µM)A549 (Lung) IC50 (µM)
3a 2.17 ± 0.131.89 ± 0.113.01 ± 0.192.54 ± 0.161.98 ± 0.12
3b 0.98 ± 0.060.76 ± 0.051.15 ± 0.080.88 ± 0.050.48 ± 0.15
Doxorubicin 0.82 ± 0.050.91 ± 0.061.03 ± 0.070.76 ± 0.040.88 ± 0.05

Table 3: Antiproliferative Activity of Series 3 Indole Derivatives

CompoundHeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)H460 (Lung) IC50 (µM)A549 (Lung) IC50 (µM)
4a 8.14 ± 0.517.92 ± 0.489.03 ± 0.558.57 ± 0.527.81 ± 0.47
4b 5.23 ± 0.334.88 ± 0.306.11 ± 0.385.76 ± 0.354.95 ± 0.31
Doxorubicin 0.82 ± 0.050.91 ± 0.061.03 ± 0.070.76 ± 0.040.88 ± 0.05

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the indole derivatives for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis
  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Western Blot Analysis
  • Cell Lysis: After treatment with the indole derivatives for 24 hours, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins overnight at 4°C. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Antiproliferative & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines (HeLa, MCF-7, HepG2, A549) seed Seed cells in 96-well plates start->seed treat Treat with Novel Indole Derivatives seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis) treat->flow wb Western Blot (Apoptosis Markers) treat->wb ic50 Calculate IC50 Values mtt->ic50 cell_cycle_dist Determine Cell Cycle Distribution flow->cell_cycle_dist protein_exp Analyze Protein Expression wb->protein_exp

Caption: Workflow for evaluating the antiproliferative effects of novel indole derivatives.

Proposed Signaling Pathway of Apoptosis Induction

The lead compounds 2c and 3b have been shown to induce apoptosis by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position.[1] This phosphorylation is a critical step in transcriptional elongation and is primarily mediated by Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of this process leads to a halt in the transcription of anti-apoptotic genes, thereby promoting apoptosis.

signaling_pathway cluster_drug Therapeutic Intervention cluster_kinase Kinase Regulation cluster_transcription Transcriptional Machinery cluster_genes Gene Expression cluster_outcome Cellular Outcome drug Indole Derivatives (e.g., 2c, 3b) cdk9 CDK9 drug->cdk9 Inhibition ser2p Phosphorylation of RNAPII CTD (Ser2) cdk9->ser2p Phosphorylates rnapii RNA Polymerase II rnapii->ser2p elongation Transcriptional Elongation ser2p->elongation anti_apoptotic Anti-apoptotic Genes (e.g., Mcl-1, Bcl-2) elongation->anti_apoptotic apoptosis Apoptosis anti_apoptotic->apoptosis Inhibition

Caption: Proposed mechanism of apoptosis induction by novel indole derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1H-indole-6-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 5-Chloro-1H-indole-6-carbonitrile is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound containing a nitrile group, this substance requires specific handling and disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly.

Chemical and Physical Properties
PropertyValue
CAS Number 1427359-26-9
Molecular Formula C9H5ClN2
Molecular Weight 176.602 g/mol
Compound Type Halogenated Aromatic Nitrile
Storage Room temperature
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:

  • Safety Goggles: To protect eyes from potential splashes.[1][2]

  • Laboratory Coat: To protect skin and clothing.[1][2]

  • Nitrile Gloves: To prevent dermal contact.[1][2]

  • Closed-toe Shoes: To protect feet from spills.[1][2]

All handling of this compound should be conducted in a properly functioning fume hood to prevent inhalation of any dust or vapors.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the disposal of this compound waste.

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the disposal of this compound.

Protocol 1: Disposal of Solid this compound and Contaminated Materials

This protocol applies to the pure solid compound and materials contaminated with it, such as weighing paper, gloves, and pipette tips.

Methodology:

  • Segregation: Do not mix this waste with non-hazardous waste.

  • Collection of Pure Compound: Carefully sweep up any remaining solid this compound and place it in a clearly labeled, sealed container for hazardous solid waste.

  • Collection of Contaminated Materials:

    • For materials with trace contamination (e.g., gloves worn during handling), disposal in a designated laboratory solid waste container may be appropriate, depending on institutional guidelines.

    • For grossly contaminated items (e.g., a spill cleanup), these should be placed in a labeled hazardous waste container.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Protocol 2: Disposal of this compound in Solution

This protocol applies to solutions containing dissolved this compound.

Methodology:

  • Segregation: Due to the presence of chlorine, this waste must be disposed of as halogenated organic waste.[1][2] Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[3]

  • Collection:

    • Pour the solution into a designated "Halogenated Organic Waste" container.[1][2]

    • Ensure the container is made of a compatible material and has a secure cap to prevent evaporation and spills.

  • Labeling: The container must be clearly labeled "Halogenated Organic Waste" and list "this compound" and the solvent(s) as contents.

  • Storage: Store the sealed waste container in a fume hood or a designated, well-ventilated hazardous waste storage area.

  • Disposal: When the container is full, arrange for its disposal through your institution's hazardous waste management program.

Protocol 3: Decontamination of Glassware

This protocol outlines the procedure for cleaning glassware that has been in contact with this compound.

Methodology:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Rinsate Disposal: The first rinsate is considered hazardous and must be disposed of into the "Halogenated Organic Waste" container.

  • Subsequent Rinses: Subsequent rinses with solvent should also be collected in the halogenated waste container. For a triple rinse, all rinsates should be collected.[3]

  • Final Cleaning: After rinsing with solvent, the glassware can be washed with soap and water.

  • Empty Containers: Empty containers of the pure compound should be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated waste. Once decontaminated, the empty container can be disposed of as regular laboratory glass or plastic waste after defacing the label.[3]

Important Considerations:

  • Never pour this compound or its solutions down the drain. [1][2] This is crucial to prevent environmental contamination.

  • Consult Institutional Policies: Always adhere to your institution's specific chemical hygiene and waste disposal plans.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean it up without proper training and equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.